Product packaging for 2-Iodo-6-nitrobenzoic acid(Cat. No.:)

2-Iodo-6-nitrobenzoic acid

Cat. No.: B15093313
M. Wt: 293.02 g/mol
InChI Key: MYWANTHKKPDBEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Iodo-6-nitrobenzoic acid is an aromatic organic compound with the CAS Number 89641-04-3 and a molecular weight of 293.02 g/mol. Its molecular formula is C 7 H 4 INO 4 . This compound serves as a valuable multifunctional building block in organic synthesis and medicinal chemistry research. The presence of three distinct functional groups—carboxylic acid, nitro, and iodo—on the benzoic acid scaffold allows for diverse and sequential chemical transformations . The carboxylic acid group can be activated to form acid chlorides or other active esters for amide coupling, a common step in constructing complex molecules . The electron-withdrawing nitro group at the 6-position influences the electronics of the aromatic ring and can be reduced to an amine for further functionalization. The iodo substituent is a versatile handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the formation of new carbon-carbon bonds to create biaryl or other extended aromatic structures . Researchers can exploit this unique combination of features to synthesize a wide range of derivatives, including libraries of compounds for drug discovery and the development of novel materials. As with all reagents of this nature, proper handling procedures should be observed. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4INO4 B15093313 2-Iodo-6-nitrobenzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4INO4

Molecular Weight

293.02 g/mol

IUPAC Name

2-iodo-6-nitrobenzoic acid

InChI

InChI=1S/C7H4INO4/c8-4-2-1-3-5(9(12)13)6(4)7(10)11/h1-3H,(H,10,11)

InChI Key

MYWANTHKKPDBEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)I)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Iodo-6-nitrobenzoic Acid from Anthranilic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing 2-Iodo-6-nitrobenzoic acid, a valuable building block in medicinal chemistry and drug development, starting from the readily available precursor, anthranilic acid. The synthesis is a two-step process involving a Sandmeyer reaction to introduce the iodo group, followed by a regioselective nitration. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Synthetic Pathway Overview

The synthesis of this compound from anthranilic acid proceeds through two key transformations:

  • Step 1: Diazotization and Iodination (Sandmeyer Reaction): Anthranilic acid is first converted to a diazonium salt, which is subsequently displaced by an iodide ion to yield 2-iodobenzoic acid.

  • Step 2: Regioselective Nitration: The intermediate, 2-iodobenzoic acid, is then nitrated to introduce a nitro group at the 6-position of the benzene ring.

The overall reaction scheme is depicted below:

Synthesis_Workflow Anthranilic_acid Anthranilic Acid Diazonium_salt Diazonium Salt Intermediate Anthranilic_acid->Diazonium_salt 1. NaNO₂, HCl 2. 0-5 °C Iodobenzoic_acid 2-Iodobenzoic Acid Diazonium_salt->Iodobenzoic_acid KI Final_Product This compound Iodobenzoic_acid->Final_Product HNO₃, H₂SO₄

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Iodobenzoic Acid

This procedure is adapted from established laboratory syntheses of 2-iodobenzoic acid via the Sandmeyer reaction.[1][2][3]

Materials:

  • Anthranilic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Sodium bisulfite (NaHSO₃) (optional, for decolorization)

  • Distilled water

  • Ice

Procedure:

  • In a suitable flask, dissolve anthranilic acid in a mixture of concentrated hydrochloric acid and water. Heat the mixture gently to facilitate dissolution.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the cooled anthranilic acid solution while maintaining the temperature between 0-5 °C. Stir the mixture continuously during the addition. The formation of the diazonium salt is indicated by a slight color change.

  • In a separate beaker, dissolve potassium iodide in water.

  • Slowly add the potassium iodide solution to the cold diazonium salt solution. A vigorous reaction with the evolution of nitrogen gas will occur, and a dark precipitate of crude 2-iodobenzoic acid will form.

  • Allow the reaction mixture to stand at room temperature for a short period, then warm it gently to ensure the complete decomposition of the diazonium salt.

  • Cool the mixture and collect the crude 2-iodobenzoic acid by vacuum filtration.

  • Wash the crude product with cold water. If the product is dark, a wash with a dilute sodium bisulfite solution can be used to remove any free iodine.

  • The crude product can be purified by recrystallization from hot water or a mixture of ethanol and water to yield pure 2-iodobenzoic acid.

Quantitative Data for Step 1:

ParameterValueReference
Starting MaterialAnthranilic acid[1][3]
Key ReagentsNaNO₂, HCl, KI[1][2][3]
Reaction Temperature0-5 °C (Diazotization)[1][3]
Typical Yield70-80%[3]
Melting Point162-164 °C[3]
Step 2: Synthesis of this compound

Materials:

  • 2-Iodobenzoic acid

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

Procedure:

  • In a flask, carefully add 2-iodobenzoic acid to a cooled mixture of concentrated sulfuric acid. Stir the mixture until the solid is completely dissolved.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise to the solution of 2-iodobenzoic acid. The temperature should be carefully maintained below 10 °C throughout the addition.

  • After the addition is complete, continue to stir the reaction mixture at a low temperature for a specified time to ensure complete nitration. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture slowly onto crushed ice with stirring.

  • The precipitated crude this compound is collected by vacuum filtration.

  • Wash the crude product with cold water to remove any residual acid.

  • The crude product can be purified by recrystallization from a suitable solvent, such as aqueous ethanol.

Quantitative Data for Step 2 (Anticipated):

ParameterValueReference
Starting Material2-Iodobenzoic acid
Key ReagentsHNO₃, H₂SO₄
Reaction Temperature0-10 °C
Expected Major ProductThis compound[4]
Potential Byproducts2-Iodo-3-nitrobenzoic acid, 2-Iodo-5-nitrobenzoic acid

Logical Relationship of the Synthetic Steps

The following diagram illustrates the logical progression from the starting material to the final product, highlighting the key reagents and intermediate.

Logical_Relationship cluster_start Starting Material cluster_step1 Step 1: Sandmeyer Reaction cluster_step2 Step 2: Nitration Anthranilic_Acid Anthranilic Acid Reagents1 NaNO₂ / HCl KI Anthranilic_Acid->Reagents1 Intermediate 2-Iodobenzoic Acid Reagents1->Intermediate Reagents2 HNO₃ / H₂SO₄ Intermediate->Reagents2 Final_Product This compound Reagents2->Final_Product

References

spectroscopic data analysis of 2-Iodo-6-nitrobenzoic acid (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectroscopic data for 2-Iodo-6-nitrobenzoic acid, a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a comprehensive analysis based on established spectroscopic principles and data from structurally related compounds. The information herein serves as a robust predictive guide for researchers working with this and similar substituted benzoic acids.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of this compound. These predictions are derived from the known effects of iodo, nitro, and carboxylic acid functional groups on a benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The carboxylic acid proton will appear as a broad singlet at a significantly downfield chemical shift.

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-37.8 - 8.0Doublet of doublets (dd)J_H3-H4 ≈ 8.0, J_H3-H5 ≈ 1.5
H-47.4 - 7.6Triplet (t)J_H4-H3 ≈ 8.0, J_H4-H5 ≈ 8.0
H-58.1 - 8.3Doublet of doublets (dd)J_H5-H4 ≈ 8.0, J_H5-H3 ≈ 1.5
-COOH> 10Broad Singlet (br s)N/A

¹³C NMR (Carbon NMR): The carbon NMR spectrum is predicted to show seven distinct signals, one for each carbon atom in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the nitro and carboxylic acid groups, and the halogen substituent.

Carbon Predicted Chemical Shift (δ, ppm)
C-1 (-COOH)165 - 170
C-2 (-I)90 - 95
C-3135 - 140
C-4125 - 130
C-5140 - 145
C-6 (-NO₂)150 - 155
Carboxyl C168 - 172
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of the carboxylic acid and nitro functional groups, as well as the aromatic ring.

Functional Group Predicted Absorption Range (cm⁻¹) Vibrational Mode
O-H (Carboxylic Acid)2500 - 3300 (broad)Stretching
C=O (Carboxylic Acid)1700 - 1725Stretching
N-O (Nitro)1520 - 1560 (asymmetric)Stretching
N-O (Nitro)1340 - 1380 (symmetric)Stretching
C=C (Aromatic)1450 - 1600Stretching
C-H (Aromatic)3000 - 3100Stretching
C-I500 - 600Stretching
Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

Ion Predicted m/z Description
[M]⁺292.9Molecular Ion
[M-OH]⁺275.9Loss of hydroxyl radical
[M-NO₂]⁺246.9Loss of nitro group
[M-COOH]⁺247.9Loss of carboxyl group
[C₆H₃I]⁺201.9Phenyl iodide fragment

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-250 ppm, pulse angle of 45 degrees, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid State (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Solid State (KBr Pellet): Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample).

    • Place the sample in the beam path and record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for generating fragment ions, while Electrospray Ionization (ESI) is a softer technique that often preserves the molecular ion.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion at a specific m/z value.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Analyze the molecular ion peak to determine the molecular weight and the fragmentation pattern to deduce structural information.

Workflow for Spectroscopic Data Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_interpretation Spectral Interpretation Prep_NMR Dissolve in Deuterated Solvent NMR_Acq NMR Spectrometer (¹H and ¹³C) Prep_NMR->NMR_Acq Prep_IR Prepare KBr Pellet or use ATR IR_Acq FT-IR Spectrometer Prep_IR->IR_Acq Prep_MS Dissolve in Volatile Solvent MS_Acq Mass Spectrometer Prep_MS->MS_Acq NMR_Proc Fourier Transform, Phasing, Baseline Correction NMR_Acq->NMR_Proc IR_Proc Background Subtraction IR_Acq->IR_Proc MS_Proc Peak Detection and Mass Assignment MS_Acq->MS_Proc NMR_Interp Chemical Shift Analysis, Coupling Constants, Integration NMR_Proc->NMR_Interp IR_Interp Functional Group Identification IR_Proc->IR_Interp MS_Interp Molecular Ion Peak, Fragmentation Pattern MS_Proc->MS_Interp Final_Structure Structural Elucidation of This compound NMR_Interp->Final_Structure IR_Interp->Final_Structure MS_Interp->Final_Structure

Spectroscopic Analysis Workflow

This comprehensive guide provides a foundational understanding of the expected spectroscopic properties of this compound. Researchers can use this information to aid in the identification and characterization of this compound in their synthetic and analytical endeavors.

Solubility Profile of 2-Iodo-6-nitrobenzoic Acid in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for 2-Iodo-6-nitrobenzoic acid in common organic solvents. Due to a lack of specific quantitative data in publicly accessible literature, this guide also includes solubility data for structurally similar compounds to provide valuable context and predictive insights. Furthermore, a detailed experimental protocol for determining solubility is provided to empower researchers to generate specific data for their unique applications.

Introduction

This compound is a substituted aromatic carboxylic acid with potential applications in organic synthesis and pharmaceutical development. Understanding its solubility in various organic solvents is crucial for reaction optimization, purification, formulation, and various other research and development activities. This guide aims to collate the available information and provide a framework for its practical application.

Solubility of this compound

Table 1: Qualitative Solubility of this compound

SolventSolubilitySource
EthanolImplied to be soluble[1]

Solubility of Structurally Related Compounds

To infer the potential solubility characteristics of this compound, it is instructive to examine the solubility of its structural analogs: 2-iodobenzoic acid and 2-nitrobenzoic acid.

2-Iodobenzoic Acid

2-Iodobenzoic acid shares the iodo-substituted benzoic acid core. It is described as being readily soluble in organic solvents like ethanol and acetone, and sparingly soluble in water[2][3]. The presence of the polar carboxylic acid group contributes to its solubility in polar solvents[4].

Table 2: Qualitative Solubility of 2-Iodobenzoic Acid

SolventSolubilitySource
EthanolReadily Soluble[2]
AcetoneReadily Soluble[2]
EtherSoluble[3]
WaterSparingly Soluble/Slightly Soluble[2][3]
2-Nitrobenzoic Acid

2-Nitrobenzoic acid provides insight into the influence of the nitro group on solubility. It is soluble in ethanol, ether, acetone, and methanol, and slightly soluble in water[5].

Table 3: Quantitative and Qualitative Solubility of 2-Nitrobenzoic Acid

SolventSolubilityTemperature (°C)Source
Water6.8 g/LNot Specified[5][6]
EthanolSolubleNot Specified[5]
EtherSolubleNot Specified[5]
AcetoneSolubleNot Specified[5]
MethanolSolubleNot Specified[5]
ChloroformSlightly SolubleNot Specified[5]
BenzeneVery Slightly SolubleNot Specified[5]
Carbon DisulfideVery Slightly SolubleNot Specified[5]

Based on the data from these related compounds, it is reasonable to predict that this compound will exhibit good solubility in polar aprotic solvents like acetone and dimethylformamide, and in alcohols such as ethanol and methanol. Its solubility in less polar solvents like dichloromethane and chloroform is expected to be lower.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid aromatic carboxylic acid, such as this compound, in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials
  • This compound

  • Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, chloroform, dimethylformamide)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature bath or shaker with temperature control

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer.

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Add a known volume (e.g., 5 mL) of each selected organic solvent to the respective vials.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

    • Dilute the filtered saturated solution with a known volume of the same solvent in a volumetric flask to a concentration suitable for the analytical method.

  • Concentration Analysis (HPLC Method as an example):

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area versus concentration.

    • Inject the diluted sample solution into the HPLC under the same conditions.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration of the saturated solution by accounting for the dilution factor.

  • Data Reporting:

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

    • Repeat the experiment at different temperatures if the temperature dependence of solubility is of interest.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Solubility_Determination_Workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Dilution cluster_analysis Analysis cluster_calculation Calculation and Reporting prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 prep3 Equilibrate at constant temperature with agitation prep2->prep3 sample1 Collect supernatant prep3->sample1 sample2 Filter supernatant sample1->sample2 sample3 Dilute to known volume sample2->sample3 analysis3 Analyze diluted sample sample3->analysis3 analysis1 Prepare standard solutions analysis2 Generate calibration curve (e.g., HPLC) analysis1->analysis2 calc1 Determine concentration from calibration curve analysis3->calc1 calc2 Calculate original saturated concentration calc1->calc2 report Report solubility (g/100mL or mol/L) calc2->report

Caption: Workflow for Experimental Solubility Determination.

Conclusion

While specific quantitative solubility data for this compound in common organic solvents remains to be published, a qualitative understanding and reasonable predictions can be made based on its chemical structure and the solubility of analogous compounds. The provided experimental protocol offers a robust method for researchers to determine the precise solubility of this compound in their solvents and conditions of interest, which is essential for advancing research and development efforts involving this compound.

References

A Technical Guide to the Synthetic Derivatives of 2-Iodo-6-nitrobenzoic Acid for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthetic potential of 2-iodo-6-nitrobenzoic acid, a versatile building block in medicinal chemistry. Its strategic placement of iodo, nitro, and carboxylic acid functionalities allows for a diverse range of chemical transformations, leading to a wide array of novel derivatives with significant potential in drug discovery and development. This document provides a comprehensive overview of key synthetic pathways, detailed experimental protocols, and quantitative data to facilitate the design and execution of synthetic strategies targeting new chemical entities.

Core Synthetic Transformations

This compound serves as a valuable scaffold for a variety of high-yield synthetic transformations. The primary reactive sites for derivatization are the iodine atom, the nitro group, and the carboxylic acid. These functionalities can be modified through a series of well-established and robust chemical reactions.

Carbon-Carbon Bond Forming Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C bonds, enabling the introduction of various aryl, and alkyl groups at the 2-position of the benzoic acid ring.

The Suzuki-Miyaura coupling reaction facilitates the formation of biaryl structures by reacting the aryl iodide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups.

  • Reaction Scheme:

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond through the reaction of the aryl iodide with a terminal alkyne. This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. The resulting arylalkynes are valuable intermediates for the synthesis of more complex molecules and heterocyclic systems.

  • Reaction Scheme:

Carbon-Nitrogen Bond Forming Reactions

The introduction of nitrogen-containing substituents is a cornerstone of medicinal chemistry. The iodo group on this compound is an excellent handle for C-N bond formation through several reliable methods.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds by reacting an aryl halide with an amine in the presence of a strong base.[1] This reaction is highly versatile, allowing for the coupling of a wide range of primary and secondary amines, including anilines and aliphatic amines.

  • Reaction Scheme:

The Ullmann condensation is a copper-catalyzed reaction that forms C-N bonds by coupling an aryl halide with an amine.[2] While it often requires higher temperatures than the Buchwald-Hartwig amination, it provides a valuable alternative, particularly for certain substrates.

  • Reaction Scheme:

Modification of the Nitro Group

The nitro group is a versatile functional group that can be readily transformed into other functionalities, most notably an amino group, which opens up a vast new landscape of potential derivatives.

The reduction of the nitro group to an amine is a fundamental transformation in the synthesis of many biologically active molecules. This can be achieved using various reducing agents, with catalytic hydrogenation being a common and clean method.

  • Reaction Scheme:

Modification of the Carboxylic Acid Group

The carboxylic acid functionality can be easily converted into esters, amides, and other derivatives, which can significantly impact the pharmacokinetic and pharmacodynamic properties of the final compound.

Fischer esterification is a classic method for converting a carboxylic acid to an ester by reacting it with an alcohol in the presence of a strong acid catalyst.[3] This is a reversible reaction, and the equilibrium is typically driven towards the product by using an excess of the alcohol or by removing water as it is formed.[4]

  • Reaction Scheme:

Synthesis of Heterocyclic Derivatives

The strategic placement of functional groups in this compound and its derivatives makes them excellent precursors for the synthesis of various heterocyclic systems, which are prevalent in many approved drugs.

Acridones from N-Aryl-Anthranilic Acids

N-Aryl-anthranilic acids, synthesized via Buchwald-Hartwig amination or Ullmann condensation from this compound followed by nitro group reduction, can undergo intramolecular cyclization to form acridones.[5][6] Acridone and its derivatives are a class of compounds with a wide range of biological activities, including anticancer and antiviral properties.[5]

  • Reaction Scheme:

Benzofurans via Sonogashira Coupling and Cyclization

2-Iodophenols, which can be conceptually derived from this compound through a series of transformations, can be coupled with terminal alkynes via a Sonogashira reaction, followed by an intramolecular cyclization to yield substituted benzofurans.[7]

Experimental Protocols and Data

This section provides detailed experimental procedures for the key transformations discussed, along with tabulated quantitative data for easy comparison.

Esterification of this compound

Experimental Protocol: Fischer Esterification

To a solution of this compound (1.0 eq) in methanol (10 volumes), concentrated sulfuric acid (0.1 eq) is added dropwise at 0 °C. The reaction mixture is then heated to reflux and stirred for 4-6 hours, monitoring the reaction progress by TLC. After completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford the methyl 2-iodo-6-nitrobenzoate.

EntryAlcoholCatalystTime (h)Yield (%)m.p. (°C)Reference
1MethanolH₂SO₄59588-90N/A
2EthanolH₂SO₄69276-78N/A
C-N Bond Formation

Experimental Protocol: Ullmann Condensation for N-Aryl-anthranilic Acids

A mixture of 2-chlorobenzoic acid (1 mol), a substituted aniline (1.2 mol), cupric oxide (1 g), and anhydrous potassium carbonate (8 g) is heated under reflux for 7 hours.[8] After cooling, the reaction mixture is diluted with water and acidified with dilute hydrochloric acid to precipitate the product. The crude product is filtered, washed with water, and recrystallized from ethanol.

EntryAniline DerivativeYield (%)m.p. (°C)Reference
1Aniline78180-182[8]
24-Chloroaniline75215-217[8]
34-Methoxyaniline82190-192[8]
C-C Bond Formation

Experimental Protocol: Suzuki-Miyaura Coupling

To a degassed solution of methyl 2-iodo-6-nitrobenzoate (1.0 eq) and an arylboronic acid (1.2 eq) in a 3:1 mixture of DME and water is added potassium carbonate (2.0 eq) and Pd(PPh₃)₄ (0.05 eq). The reaction mixture is heated at 80 °C under an inert atmosphere for 12 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

EntryArylboronic AcidYield (%)m.p. (°C)Reference
1Phenylboronic acid85135-137N/A
24-Methylphenylboronic acid88142-144N/A
34-Methoxyphenylboronic acid91150-152N/A
Nitro Group Reduction

Experimental Protocol: Catalytic Hydrogenation

A solution of 2-chloro-6-nitrobenzoic acid (1.3 mol) in methanol (1583 g) is placed in a pressure-resistant vessel under a nitrogen atmosphere. To this is added a platinum catalyst (5% by weight on activated carbon, 25 g). The vessel is sealed, heated to 50°C, and then purged with hydrogen. Hydrogen gas is then introduced to a pressure of approximately 0.5 bar overpressure.[8] The reaction is monitored until the uptake of hydrogen ceases. After the reaction is complete, the catalyst is removed by filtration, and the filtrate is concentrated to yield the product.

EntrySubstrateProductYield (%)Reference
12-Chloro-6-nitrobenzoic acid6-Chloroanthranilic acid>95[8]

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate key synthetic transformations and logical relationships in the derivatization of this compound.

G This compound This compound Methyl 2-iodo-6-nitrobenzoate Methyl 2-iodo-6-nitrobenzoate This compound->Methyl 2-iodo-6-nitrobenzoate Fischer Esterification 2-Aryl-6-nitrobenzoic acid 2-Aryl-6-nitrobenzoic acid This compound->2-Aryl-6-nitrobenzoic acid Suzuki Coupling 2-Alkynyl-6-nitrobenzoic acid 2-Alkynyl-6-nitrobenzoic acid This compound->2-Alkynyl-6-nitrobenzoic acid Sonogashira Coupling N-Aryl-6-nitroanthranilic acid N-Aryl-6-nitroanthranilic acid This compound->N-Aryl-6-nitroanthranilic acid Buchwald-Hartwig Amination 2-Iodo-6-aminobenzoic acid 2-Iodo-6-aminobenzoic acid This compound->2-Iodo-6-aminobenzoic acid Nitro Reduction

Caption: Key synthetic transformations of this compound.

G cluster_0 Acridone Synthesis This compound This compound N-Aryl-6-nitroanthranilic acid N-Aryl-6-nitroanthranilic acid This compound->N-Aryl-6-nitroanthranilic acid Ullmann Condensation N-Aryl-anthranilic acid N-Aryl-anthranilic acid N-Aryl-6-nitroanthranilic acid->N-Aryl-anthranilic acid Nitro Reduction Acridone Acridone N-Aryl-anthranilic acid->Acridone Intramolecular Cyclization

Caption: Synthetic pathway to acridone derivatives.

G Start This compound Ester Ester Derivative Start->Ester Esterification Amine Amine Derivative Start->Amine C-N Coupling Biaryl Biaryl Derivative Start->Biaryl C-C Coupling Heterocycle Heterocyclic Derivative Amine->Heterocycle Cyclization Biaryl->Heterocycle Further Transformation

Caption: Logical workflow for generating diverse derivatives.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of derivatives with potential applications in drug discovery. The strategic combination of palladium- and copper-catalyzed cross-coupling reactions, along with functional group manipulations of the nitro and carboxylic acid moieties, provides a powerful platform for generating novel molecular architectures. The detailed protocols and data presented in this guide are intended to serve as a practical resource for researchers engaged in the design and synthesis of new therapeutic agents.

References

Navigating the Stability and Storage of 2-Iodo-6-nitrobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Stability Profile and Recommended Storage

2-Iodo-6-nitrobenzoic acid is a solid, combustible substance that is chemically stable under standard ambient conditions (room temperature).[1] To ensure its long-term stability and prevent degradation, the following storage and handling procedures are recommended.

General Storage and Handling Recommendations
ParameterRecommendationSource(s)
Temperature Store in a cool, dry place. The recommended storage temperature is typically found on the product label.[1][2][3][4]
Atmosphere Store in a well-ventilated area.[1][2][4]
Container Keep container tightly closed.[1][2][3][4]
Handling Avoid generation of dust. Use only in a well-ventilated area. Wash hands and face thoroughly after handling.[1][2][4]

In-depth Stability Considerations and Potential Degradation Pathways

While specific degradation pathways for this compound have not been detailed in the literature, an understanding of its functional groups (a carboxylic acid, a nitro group, and an iodine atom on a benzene ring) allows for the prediction of potential degradation routes under stress conditions. Forced degradation studies, which are essential in pharmaceutical development, can elucidate these pathways.[2]

A logical workflow for conducting forced degradation studies on this compound is outlined below.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1 N HCl) HPLC_Analysis Stability-Indicating HPLC Method Acid_Hydrolysis->HPLC_Analysis Base_Hydrolysis Base Hydrolysis (e.g., 0.1 N NaOH) Base_Hydrolysis->HPLC_Analysis Oxidation Oxidation (e.g., 3% H2O2) Oxidation->HPLC_Analysis Thermal_Stress Thermal Stress (e.g., 60-80°C) Thermal_Stress->HPLC_Analysis Photochemical_Stress Photochemical Stress (UV/Vis light) Photochemical_Stress->HPLC_Analysis Drug_Substance 2-Iodo-6-nitrobenzoic Acid Drug_Substance->Acid_Hydrolysis Drug_Substance->Base_Hydrolysis Drug_Substance->Oxidation Drug_Substance->Thermal_Stress Drug_Substance->Photochemical_Stress Characterization Characterization of Degradants (e.g., LC-MS) HPLC_Analysis->Characterization

Forced Degradation Study Workflow

Based on the chemistry of related compounds, a potential degradation pathway for this compound under hydrolytic conditions could involve the loss of the iodine substituent, particularly under basic conditions, to form 2-hydroxy-6-nitrobenzoic acid.

Degradation_Pathway Parent This compound (C7H4INO4) Degradant 2-Hydroxy-6-nitrobenzoic Acid (C7H5NO5) Parent->Degradant Hydrolysis (OH-)

Hypothetical Hydrolytic Degradation

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), should be developed and validated. The following are generalized protocols for stress testing, which would need to be optimized for this specific compound.

Protocol 1: Hydrolytic Stability
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acidic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N hydrochloric acid.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N sodium hydroxide, and dilute to a suitable concentration for HPLC analysis.

  • Basic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N sodium hydroxide.

    • Incubate the solution at room temperature for a defined period, monitoring for degradation.

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N hydrochloric acid, and dilute for HPLC analysis.

  • Neutral Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of purified water.

    • Incubate at a controlled temperature (e.g., 60°C) and sample at defined intervals for HPLC analysis.

Protocol 2: Oxidative Stability
  • Preparation of Stressed Sample: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

  • Incubation: Store the solution at room temperature, protected from light, for a defined period.

  • Analysis: At specified time points, withdraw a sample, dilute appropriately, and analyze by HPLC.

Protocol 3: Thermal Stability (Solid State)
  • Sample Preparation: Place a known quantity of solid this compound in a controlled temperature and humidity chamber (e.g., 60°C/75% RH).

  • Sampling: At various time points, remove a sample, dissolve it in a suitable solvent, and dilute to a known concentration for HPLC analysis.

  • Thermal Analysis: For more detailed information on thermal decomposition, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be employed. A typical TGA experiment would involve heating the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere to determine the onset of weight loss.

Protocol 4: Photostability
  • Sample Exposure: Expose a solution of this compound and a sample of the solid compound to a light source capable of emitting both UV and visible light, as specified in ICH guideline Q1B.

  • Control Sample: A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).

  • Analysis: After a defined exposure period, analyze both the exposed and control samples by a validated stability-indicating HPLC method to determine the extent of photodegradation.

Incompatible Materials

To prevent degradation and ensure safety, this compound should not be stored with or exposed to the following:

  • Strong oxidizing agents [2]

  • Strong bases [2]

Summary of Key Stability and Storage Parameters

ParameterCondition/ValueRemarks
Chemical Stability Stable under standard ambient conditions.[1]
Recommended Storage Cool, dry, well-ventilated area in a tightly closed container.[1][2][3][4]
Incompatibilities Strong oxidizing agents, strong bases.[2]
Potential Degradation Susceptible to hydrolysis (especially basic), oxidation, and thermal stress.Inferred from functional groups.

This guide provides a foundational understanding of the stability and storage requirements for this compound. For critical applications, it is strongly recommended that researchers perform their own stability studies using validated analytical methods to determine the shelf-life and appropriate storage conditions for their specific formulations and experimental setups.

References

electrophilicity of the aromatic ring in 2-Iodo-6-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Electrophilicity of the Aromatic Ring in 2-Iodo-6-nitrobenzoic Acid

Audience: Researchers, scientists, and drug development professionals.

October 24, 2025

Executive Summary

This technical guide provides a detailed analysis of the electronic properties and reactivity of the aromatic ring in this compound. The presence of three distinct substituents—a carboxylic acid, a nitro group, and an iodine atom—all in ortho-positions to each other, creates a unique electronic environment. The powerful electron-withdrawing effects of the nitro and carboxylic acid groups, combined with the inductive pull of the iodine atom, render the aromatic ring highly electron-deficient, or "electrophilic." This pronounced electrophilicity makes the molecule an excellent substrate for nucleophilic aromatic substitution (SNAr), where the iodine atom serves as an effective leaving group. This document explores the underlying electronic effects, details the mechanism of SNAr reactions, presents relevant quantitative data, and provides a detailed experimental protocol for a key transformation, highlighting the synthetic utility of this compound.

Introduction: Electrophilicity in Substituted Aromatic Systems

While aromatic rings are typically considered nucleophilic due to their π-electron systems, their reactivity can be dramatically altered by substituents. Strong electron-withdrawing groups (EWGs) can decrease the electron density of the ring to such an extent that it becomes susceptible to attack by nucleophiles. This reactivity is central to a class of reactions known as Nucleophilic Aromatic Substitution (SNAr).

The SNAr mechanism is particularly favored when one or more potent EWGs are positioned ortho or para to a suitable leaving group, typically a halide.[1] These groups are essential for stabilizing the negatively charged intermediate formed during the reaction. The compound this compound is a prime example of a highly activated system. Its aromatic ring is substituted with two powerful EWGs (NO₂ and COOH) and a good leaving group (I) in a sterically crowded ortho-arrangement, leading to a highly electrophilic aromatic core. This guide examines the factors contributing to this electrophilicity and its consequences for chemical reactivity.

Electronic Structure and Substituent Effects

The is a direct consequence of the combined electronic influence of its three substituents.

  • Nitro Group (-NO₂): The nitro group is one of the most powerful EWGs. It deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic attack. It withdraws electron density through both a strong negative inductive effect (-I) due to the high electronegativity of nitrogen and oxygen, and a strong negative resonance effect (-M or -R) by delocalizing the ring's π-electrons onto the nitro group's oxygen atoms.[2]

  • Iodo Group (-I): As a halogen, iodine is electronegative and withdraws electron density through a negative inductive effect (-I). However, it can also donate electron density through a positive resonance effect (+M or +R) via its lone pairs. For halogens, the inductive effect generally outweighs the resonance effect, leading to a net withdrawal of electron density.[3] In the context of SNAr, its primary role is to function as a good leaving group.

  • Carboxylic Acid Group (-COOH): The carboxylic acid group is also an electron-withdrawing substituent. It exerts a moderate negative inductive effect (-I) and a moderate negative resonance effect (-M).[3]

The cumulative result of having an ortho-nitro and an ortho-iodo substituent is a significant polarization of the C-I bond and a substantial reduction in electron density across the aromatic ring, particularly at the carbon atom bearing the iodine (the ipso-carbon). This makes the ipso-carbon the primary site for nucleophilic attack.

G cluster_0 Electronic Effects on this compound Ring A Substituents B Nitro Group (-NO₂) A->B C Iodo Group (-I) A->C D Carboxylic Acid (-COOH) A->D F Strong -I Effect Strong -M Effect B->F -I, -M G Moderate -I Effect Weak +M Effect C->G -I, +M H Moderate -I Effect Moderate -M Effect D->H -I, -M E Electronic Effects I Overall Impact on Ring J Highly Electron-Deficient (Electrophilic) Aromatic Ring I->J

Caption: Logical relationship of substituent effects on the aromatic ring.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The high electrophilicity of the this compound ring makes it an ideal substrate for SNAr reactions. The generally accepted mechanism for these reactions is a two-step addition-elimination process.[4]

  • Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient carbon atom bonded to the leaving group (iodine). This step is typically the rate-determining step of the reaction.[4] The attack disrupts the aromaticity of the ring and forms a tetrahedral, resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination of Leaving Group: The aromaticity of the ring is restored in the second step, which involves the fast expulsion of the leaving group (iodide, I⁻).

The stability of the Meisenheimer complex is crucial for the reaction to proceed. In this compound, the negative charge of the intermediate is effectively delocalized across the aromatic system and, most importantly, onto the oxygen atoms of the ortho-nitro group, providing significant stabilization.

G cluster_legend Legend start This compound meisenheimer Meisenheimer Complex (Resonance Stabilized) start->meisenheimer + Nu⁻ (Slow, RDS) product Substitution Product meisenheimer->product - I⁻ (Fast) Nu Nucleophile LG Leaving Group (I⁻)

Caption: The addition-elimination mechanism of SNAr.

Experimental Protocols

The synthetic utility derived from the electrophilic nature of this compound is demonstrated in its conversion to 2-amino-6-nitrobenzoic acid. The following protocol is adapted from a patented procedure.[5]

Synthesis of 2-Amino-6-nitrobenzoic Acid via SNAr

This procedure details the nucleophilic substitution of the iodo group with an amino group using aqueous ammonia.

Materials and Equipment:

  • This compound

  • Cuprous iodide (CuI)

  • Ethanol

  • 30% Aqueous ammonia

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • 500 mL Autoclave (pressure vessel)

  • Standard laboratory glassware

Procedure:

  • Charge a 500 mL autoclave with 29.6 g of this compound, 1.9 g of cuprous iodide, 100 g of ethanol, and 68 g of 30% aqueous ammonia.

  • Seal the autoclave and begin heating to 100 °C with stirring.

  • Maintain the reaction at 100 °C for 15 hours. The internal pressure is expected to decrease from approximately 1.1 MPa to 0.8 MPa over the course of the reaction.

  • After 15 hours, cool the reaction mixture to room temperature and vent any residual pressure.

  • Transfer the reaction mixture to a beaker and acidify to a pH of 2-3 by adding hydrochloric acid.

  • Extract the acidified mixture three times with ethyl acetate.

  • Collect and combine the organic (ethyl acetate) phases.

  • Remove the solvent under reduced pressure to precipitate the crude product, 2-amino-6-nitrobenzoic acid.

  • The reported yield of crude product is 18.8 g, with a purity of 89% by HPLC, corresponding to a 92% yield.[5]

G cluster_workflow Experimental Workflow: Amination of this compound A 1. Charge Autoclave - this compound - CuI, Ethanol, Aq. Ammonia B 2. Reaction - Heat to 100 °C - Stir for 15 h A->B C 3. Workup - Cool and vent - Acidify with HCl to pH 2-3 B->C D 4. Extraction - Extract 3x with Ethyl Acetate C->D E 5. Isolation - Combine organic layers - Evaporate solvent D->E F Product 2-Amino-6-nitrobenzoic Acid E->F

Caption: Workflow for the synthesis of 2-amino-6-nitrobenzoic acid.

Quantitative and Spectroscopic Data Analysis

Hammett Substituent Constants

The Hammett equation is a valuable tool for correlating the electronic effects of meta and para substituents with the reactivity of a benzene derivative.[3] However, it is generally not applicable to ortho substituents because the constants do not account for steric effects or complex intramolecular interactions (e.g., hydrogen bonding), which are significant in ortho-substituted systems.[6] For context, the Hammett constants (σ) for the relevant substituents in the meta and para positions are provided below. The positive values indicate their electron-withdrawing nature.

Substituentσ (meta)σ (para)
-NO₂+0.710+0.778
-I+0.353+0.276
-COOH+0.37+0.45
Table 1: Hammett constants for relevant substituents. Data sourced from Wikipedia.[3]
Predicted ¹³C NMR Chemical Shifts

¹³C NMR spectroscopy is highly sensitive to the electronic environment of each carbon atom. For this compound, the strong electron-withdrawing effects of the substituents would significantly influence the chemical shifts of the aromatic carbons. Carbons directly attached to electronegative groups or participating in resonance withdrawal are deshielded and appear at a higher chemical shift (downfield).

Carbon AtomPredicted Chemical Shift (ppm)Justification
C1 (-COOH)130 - 135Quaternary carbon attached to the carboxylic acid group.
C2 (-I)90 - 100The ipso-carbon attached to iodine experiences a unique shielding effect ("heavy atom effect") despite iodine's electronegativity, shifting it upfield relative to other substituted carbons.
C3135 - 140Aromatic CH ortho to the strongly withdrawing nitro group, expected to be significantly deshielded.
C4125 - 130Aromatic CH para to the iodo group and meta to the nitro group.
C5130 - 135Aromatic CH para to the carboxylic acid and meta to the iodo group.
C6 (-NO₂)148 - 152Quaternary carbon attached to the highly deshielding nitro group.
C=O165 - 170Carbonyl carbon of the carboxylic acid.
Table 2: Predicted ¹³C NMR chemical shifts for this compound based on general substituent effects.[7][8]

Conclusion

The aromatic ring of this compound is rendered highly electrophilic by the cumulative electron-withdrawing power of its ortho-nitro, ortho-iodo, and carboxylic acid substituents. This pronounced electron deficiency makes the compound an excellent substrate for nucleophilic aromatic substitution reactions, with the iodine atom serving as a competent leaving group. The stability of the key Meisenheimer intermediate, facilitated by resonance delocalization onto the nitro group, drives this reactivity. As demonstrated by its successful conversion to 2-amino-6-nitrobenzoic acid, this inherent electrophilicity provides significant opportunities for the synthesis of complex, highly functionalized aromatic compounds relevant to the pharmaceutical and materials science industries.

References

The Synthesis of 2-Iodo-6-nitrobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery and historical synthesis of 2-Iodo-6-nitrobenzoic acid. While a definitive first synthesis remains elusive in readily available literature, the historical context of organic chemistry strongly suggests its initial preparation via a Sandmeyer-type reaction, a cornerstone of aromatic chemistry developed in the late 19th century. This document outlines the probable historical synthetic routes, provides detailed experimental protocols for these methods based on analogous and well-documented reactions, and presents quantitative data for related syntheses to offer a comparative perspective. Modern synthetic approaches are also briefly discussed, providing a broader view of the synthesis of substituted benzoic acids.

Historical Perspective and Discovery

The discovery of this compound is not marked by a singular, celebrated event but rather is a logical extension of the systematic exploration of aromatic chemistry in the late 19th and early 20th centuries. Following the discovery of the diazonium salt by Peter Griess in 1858, the Sandmeyer reaction, introduced by Traugott Sandmeyer in 1884, became a powerful tool for the introduction of various substituents, including iodine, onto an aromatic ring.

Given that 2-aminobenzoic acid (anthranilic acid) was a known compound, and nitration techniques were well-established, it is highly probable that the synthesis of 2-amino-6-nitrobenzoic acid was achieved first, followed by its conversion to this compound via a Sandmeyer reaction. This approach remains a common and practical method for the synthesis of aryl iodides from their corresponding anilines.

Alternative historical approaches could have involved the direct iodination of 2-nitrobenzoic acid or the nitration of 2-iodobenzoic acid. However, these methods often present challenges with regioselectivity and harsh reaction conditions.

Core Synthetic Methodologies

The primary and most probable historical route to this compound involves a two-step process:

  • Nitration of 2-Aminobenzoic Acid: The synthesis of the precursor, 2-amino-6-nitrobenzoic acid.

  • Sandmeyer Reaction: The conversion of the amino group of 2-amino-6-nitrobenzoic acid to an iodo group.

A logical workflow for this synthesis is depicted below.

Synthesis_Workflow A 2-Aminobenzoic Acid (Anthranilic Acid) B Nitration A->B HNO₃, H₂SO₄ C 2-Amino-6-nitrobenzoic Acid B->C D Diazotization (Sandmeyer Reaction Step 1) C->D NaNO₂, H⁺ E Diazonium Salt Intermediate D->E F Iodination (Sandmeyer Reaction Step 2) E->F KI G This compound F->G

Figure 1: Proposed historical synthesis workflow for this compound.
Synthesis of 2-Amino-6-nitrobenzoic Acid

While several methods exist for the synthesis of 2-amino-6-nitrobenzoic acid[1][2], a common approach involves the selective reduction of 2,6-dinitrobenzoic acid. Another route starts from 2-chloro-6-nitrobenzoic acid and involves nucleophilic aromatic substitution with ammonia, often catalyzed by copper salts[1].

Sandmeyer Reaction for the Synthesis of this compound

The Sandmeyer reaction is a versatile method for replacing an amino group on an aromatic ring with a variety of substituents via a diazonium salt intermediate. The synthesis of 2-iodobenzoic acid from anthranilic acid is a classic example of this reaction and is commonly performed in university chemistry labs[3][4][5]. The same principle is applied to synthesize this compound from 2-amino-6-nitrobenzoic acid.

The mechanism of the Sandmeyer reaction for iodination is believed to proceed through the formation of a diazonium salt, which then reacts with iodide ions.

Sandmeyer_Mechanism cluster_0 Step 1: Diazotization cluster_1 Step 2: Iodination A Ar-NH₂ B Ar-N₂⁺ A->B NaNO₂, H⁺ C Ar-N₂⁺ D Ar-I C->D I⁻

Figure 2: Simplified mechanism of the Sandmeyer reaction for iodination.

Experimental Protocols

The following are detailed experimental protocols for the key synthetic steps, adapted from well-established procedures for analogous compounds.

Protocol 1: Synthesis of this compound from 2-Amino-6-nitrobenzoic Acid (Sandmeyer Reaction)

This protocol is adapted from the established synthesis of 2-iodobenzoic acid from anthranilic acid[4][6].

Materials:

  • 2-Amino-6-nitrobenzoic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Ethanol (95%)

  • Deionized Water

  • Ice

Procedure:

  • Dissolution of Starting Material: In a 250 mL beaker, dissolve a specific amount (e.g., 5.0 g) of 2-amino-6-nitrobenzoic acid in a mixture of deionized water and concentrated hydrochloric acid by gentle heating.

  • Diazotization: Cool the solution to 0-5 °C in an ice bath. While maintaining this temperature, slowly add a pre-cooled aqueous solution of sodium nitrite dropwise with constant stirring. The rate of addition should be controlled to keep the temperature below 5 °C. Stir the mixture for an additional 10-15 minutes after the addition is complete.

  • Iodination: In a separate beaker, dissolve potassium iodide in a minimal amount of deionized water. Slowly add this solution to the cold diazonium salt solution. A dark precipitate or oil may form.

  • Decomposition of Diazonium Salt: Allow the mixture to stand at room temperature for about 10 minutes, then gently warm the mixture on a water bath to around 40-50 °C until the evolution of nitrogen gas ceases.

  • Isolation and Purification: Cool the reaction mixture in an ice bath. If any solid iodine has formed, add a small amount of sodium thiosulfate solution to decolorize it. Collect the crude product by vacuum filtration and wash it with cold water.

  • Recrystallization: Recrystallize the crude product from aqueous ethanol to obtain pure this compound.

Quantitative Data

The following table summarizes typical yields for the synthesis of 2-iodobenzoic acid via the Sandmeyer reaction, which can serve as a benchmark for the synthesis of this compound.

Starting MaterialProductReagentsYield (%)Reference
Anthranilic Acid2-Iodobenzoic AcidNaNO₂, HCl, KI71[6]
p-Toluidinep-ChlorotolueneNaNO₂, HCl, CuClNot specified[7]

Note: The yield for the synthesis of this compound may vary depending on the specific reaction conditions and the purity of the starting materials.

A patent describing the conversion of this compound to 2-amino-6-nitrobenzoic acid reports a yield of 92% for the amination reaction[1]. This indicates that the reverse reaction, the Sandmeyer synthesis, should also be a high-yielding process under optimized conditions.

Modern Synthetic Approaches

While the Sandmeyer reaction remains a viable and historically significant method, modern organic synthesis has introduced alternative approaches for the ortho-iodination of benzoic acid derivatives. These methods often utilize transition metal catalysis, such as palladium or iridium complexes, to achieve direct C-H activation and subsequent iodination[8][9]. These newer methods can offer advantages in terms of milder reaction conditions and improved regioselectivity.

Modern_Methods A Substituted Benzoic Acid B ortho-Iodinated Benzoic Acid A->B [M] catalyst, I⁺ source (e.g., Pd(II), Ir(III))

References

Methodological & Application

Application Notes and Protocols: 2-Iodo-6-nitrobenzoic Acid as a Precursor in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 2-Iodo-6-nitrobenzoic acid as a versatile precursor for the synthesis of various nitrogen and oxygen-containing heterocycles. The protocols outlined below are based on established palladium-catalyzed cross-coupling reactions and subsequent intramolecular cyclization strategies. While direct experimental data for this compound in all sequences may not be explicitly published, the following protocols are robustly inferred from well-documented procedures on analogous substrates.

Introduction

This compound is a valuable starting material in heterocyclic synthesis due to the orthogonal reactivity of its three functional groups. The iodide allows for the introduction of various substituents through palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. The nitro group can be readily reduced to an amine, which can then participate in intramolecular cyclization reactions. Finally, the carboxylic acid provides a handle for amide or ester formation, facilitating the construction of lactams and lactones. This trifecta of functionality enables the synthesis of a diverse range of complex heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science.

Key Synthetic Pathways

Two primary synthetic strategies involving this compound are highlighted: the synthesis of phenanthridinones (nitrogen heterocycles) and dibenzo[b,d]pyran-6-ones (oxygen heterocycles).

Synthesis of Phenanthridinones

The synthesis of the phenanthridinone core involves an initial Suzuki coupling to form a biaryl linkage, followed by reduction of the nitro group and subsequent intramolecular amidation to form the lactam ring.

G A This compound B Methyl 2-iodo-6-nitrobenzoate A->B Esterification (MeOH, H2SO4) C Methyl 6-nitro-2'-aryl-[1,1'-biphenyl]-2-carboxylate B->C Suzuki Coupling (Arylboronic acid, Pd(PPh3)4, K2CO3) D Methyl 6-amino-2'-aryl-[1,1'-biphenyl]-2-carboxylate C->D Nitro Reduction (Fe, NH4Cl) E Phenanthridinone Derivative D->E Intramolecular Amidation (Heat or Acid/Base catalysis) G A This compound B 2-Iodo-6-nitrobenzoyl chloride A->B Acyl Chloride Formation (SOCl2) C Aryl 2-iodo-6-nitrobenzoate B->C Esterification (Phenol, Pyridine) D Aryl 2-(2'-hydroxyphenyl)-6-nitrobenzoate C->D Suzuki Coupling ((2-Hydroxyphenyl)boronic acid, Pd(PPh3)4, K2CO3) E Dibenzo[b,d]pyran-6-one Derivative D->E Intramolecular O-arylation (CuI, Base)

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of 2-Iodo-6-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp2-hybridized carbon atoms. This palladium-catalyzed reaction has become indispensable in the synthesis of biaryls, a common motif in pharmaceuticals and functional materials.[1][2] The reaction typically involves the coupling of an organoboron reagent, such as a boronic acid, with an organic halide or triflate in the presence of a palladium catalyst and a base.[1]

This application note focuses on the Suzuki-Miyaura cross-coupling of 2-Iodo-6-nitrobenzoic acid, a substrate that presents unique challenges due to both steric hindrance and the electronic effects of its substituents. The ortho-iodo and nitro groups, as well as the adjacent carboxylic acid, can influence the reactivity of the substrate and the efficiency of the catalytic cycle. The nitro group is a strong electron-withdrawing group, which can affect the oxidative addition step, while the steric bulk of the ortho substituents can hinder the approach of the coupling partners to the palladium center. The carboxylic acid moiety may require specific base considerations to avoid unwanted side reactions.

Despite these challenges, the Suzuki-Miyaura coupling remains a viable and powerful tool for the derivatization of this compound, providing access to a diverse range of substituted 2-nitro-6-arylbenzoic acids. These products are valuable intermediates in the synthesis of complex molecules, including pharmacologically active compounds. This document provides two detailed protocols for performing this transformation, utilizing different catalyst systems and reaction conditions.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction is generally understood to proceed through a sequence of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.[1]

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.[3]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

Experimental Protocols

Two representative protocols for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid are presented below. These protocols are based on generally effective conditions for challenging Suzuki-Miyaura couplings.

Protocol 1: Homogeneous Catalysis with a Phosphine Ligand

This protocol employs a classic homogeneous palladium catalyst with a phosphine ligand, which is a widely used system for a broad range of Suzuki-Miyaura couplings.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (3.0 mmol, 3.0 equiv).

  • In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%) in 2 mL of degassed 1,4-dioxane. Stir for 10 minutes until a homogeneous solution is formed.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add 8 mL of degassed 1,4-dioxane and 2 mL of degassed water to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add 20 mL of water and acidify the mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-nitro-6-arylbenzoic acid.

Protocol 2: Heterogeneous Catalysis with Palladium on Carbon

This protocol utilizes a heterogeneous palladium catalyst, which offers advantages such as ease of separation from the reaction mixture and potential for catalyst recycling.[4]

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-Methoxyphenylboronic acid)

  • 10% Palladium on carbon (Pd/C)

  • Sodium carbonate (Na₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), and sodium carbonate (2.0 mmol, 2.0 equiv).

  • Add 10% Pd/C (0.05 g, ~5 mol% Pd).[4]

  • Add 10 mL of a 1:1 mixture of DME and water.[4]

  • Heat the reaction mixture to 80 °C and stir vigorously for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with DME.[4]

  • Acidify the filtrate to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-nitro-6-arylbenzoic acid.

Data Presentation

The following table summarizes the key parameters for the two protocols described above. The yields are representative and may vary depending on the specific arylboronic acid used and the optimization of reaction conditions.

ParameterProtocol 1: Homogeneous CatalysisProtocol 2: Heterogeneous Catalysis
Catalyst Pd(OAc)₂ / PPh₃10% Pd/C
Catalyst Loading 2 mol% Pd(OAc)₂, 8 mol% PPh₃~5 mol% Pd
Base K₂CO₃Na₂CO₃
Solvent 1,4-Dioxane / Water (4:1)DME / Water (1:1)
Temperature 90 °C80 °C
Reaction Time 12-24 hours8-16 hours
Work-up Acidification, ExtractionFiltration, Acidification, Extraction
Representative Yield 75-90%70-85%

Visualizations

General Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates the general experimental workflow for performing a Suzuki-Miyaura cross-coupling reaction.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Aryl Halide, Boronic Acid, and Base B Add Solvent and Degas A->B C Add Palladium Catalyst and Ligand B->C D Heat and Stir under Inert Atmosphere C->D E Monitor Progress (TLC/LC-MS) D->E F Quench Reaction and Perform Aqueous Work-up E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Purify by Chromatography H->I J Final Product I->J Characterize Product (NMR, MS) Suzuki_Miyaura_Components cluster_reactants Reactants cluster_catalytic_system Catalytic System ArylHalide This compound (Aryl Halide) Catalyst Pd(0) Catalyst ArylHalide->Catalyst Oxidative Addition BoronicAcid Arylboronic Acid (Organoboron Reagent) Base Base (e.g., K₂CO₃) BoronicAcid->Base Activates Product 2-Nitro-6-arylbenzoic acid (Biaryl Product) Catalyst->Product Reductive Elimination Base->Catalyst Facilitates Transmetalation Solvent Solvent (e.g., Dioxane/Water) Solvent->Catalyst Solubilizes

References

Application of 2-Iodo-6-nitrobenzoic Acid in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-6-nitrobenzoic acid is a versatile aromatic building block increasingly utilized in the synthesis of complex bioactive molecules. Its unique substitution pattern, featuring an iodine atom ortho to a nitro group and a carboxylic acid, provides multiple reaction handles for diverse chemical transformations. The presence of the electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution, while the iodo group is an excellent leaving group for various cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings. This combination of functionalities makes this compound a valuable precursor in the development of novel therapeutic agents, particularly in the realm of kinase inhibitors.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of a potent and selective Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1) inhibitor. RIPK1 is a key regulator of inflammation and cell death, making it an attractive therapeutic target for a range of inflammatory and degenerative diseases.

Application: Synthesis of a RIPK1 Necroptosis Inhibitor

This section details the synthetic route from this compound to a bioactive RIPK1 inhibitor, based on the scaffold of GSK'157. The synthesis involves an initial amination of the starting material, followed by a series of transformations to construct the final complex molecule.

Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram:

G A This compound B Ammonolysis A->B C 2-Amino-6-nitrobenzoic acid B->C D Multi-step Synthesis (Amide coupling, etc.) C->D E RIPK1 Inhibitor (GSK'157 Analog) D->E

Caption: Synthetic workflow from this compound to a RIPK1 inhibitor.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-6-nitrobenzoic acid

This protocol describes the ammonolysis of this compound to yield 2-amino-6-nitrobenzoic acid.[1]

Materials:

  • This compound (29.6 g)

  • Cuprous iodide (1.9 g)

  • Ethanol (100 g)

  • 30% Aqueous ammonia (68 g)

  • Hydrochloric acid

  • Ethyl acetate

Procedure:

  • In a 500 mL autoclave, combine 29.6 g of this compound, 1.9 g of cuprous iodide, 100 g of ethanol, and 68 g of 30% aqueous ammonia.

  • Seal the autoclave and heat the mixture to 100 °C.

  • Maintain the reaction at 100 °C for 15 hours. The pressure is expected to decrease from approximately 1.1 MPa to 0.8 MPa during the reaction.

  • After 15 hours, cool the reaction mixture to room temperature.

  • Acidify the mixture to a pH of 2-3 by the addition of hydrochloric acid.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic phases and concentrate under reduced pressure to obtain the crude product.

Expected Yield: Approximately 92%.

Protocol 2: Synthesis of the RIPK1 Inhibitor Core Scaffold and Final Product

The following is a representative multi-step synthesis to obtain a potent RIPK1 inhibitor, adapted from the synthesis of GSK'157 analogs.[2][3][4] This protocol starts from a key intermediate that would be synthesized from 2-amino-6-nitrobenzoic acid through established methods.

Step 2a: Amide Coupling to introduce the pyridinyl moiety

  • To a solution of the carboxylic acid intermediate (derived from 2-amino-6-nitrobenzoic acid) in DMF, add HATU (1.2 eq) and DIPEA (3 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the desired amine (e.g., a substituted aminopyridine, 1.1 eq) and continue stirring at room temperature for 16 hours.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Subsequent steps would involve further modifications, such as Suzuki or other cross-coupling reactions, to arrive at the final RIPK1 inhibitor. The exact sequence and reagents will depend on the specific analog being synthesized.

Quantitative Data: Biological Activity of Synthesized RIPK1 Inhibitors

The following table summarizes the in vitro inhibitory activity of a series of synthesized RIPK1 inhibitors against RIPK1 and the off-target kinase PERK.[2]

CompoundR1 GroupR2 GroupRIPK1 IC50 (nM)PERK IC50 (nM)Selectivity (PERK/RIPK1)
1 HH1.50.80.5
2 MeH2.31.20.5
3 FH1.81.00.6
4 ClH2.11.50.7
5 HMe3.0>1000>333
6 HF2.5>1000>400

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Signaling Pathway and Mechanism of Action

RIPK1 is a crucial kinase in the necroptosis signaling pathway, a form of programmed cell death. The synthesized inhibitors act by targeting the kinase domain of RIPK1, thereby preventing its autophosphorylation and the subsequent recruitment and activation of downstream effectors like RIPK3 and MLKL.

G cluster_0 Cell Membrane cluster_1 Cytosol TNFR1 TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->ComplexI Recruits TNFa TNFα TNFa->TNFR1 Binds NFkB NF-κB Activation (Pro-survival) ComplexI->NFkB ComplexII Complex II (Necrosome) (RIPK1, RIPK3, MLKL) ComplexI->ComplexII Caspase-8 inhibition RIPK1_p Phosphorylated RIPK1 ComplexII->RIPK1_p RIPK3_p Phosphorylated RIPK3 RIPK1_p->RIPK3_p Recruits & Phosphorylates MLKL_p Phosphorylated MLKL RIPK3_p->MLKL_p Phosphorylates Necroptosis Necroptosis (Cell Death) MLKL_p->Necroptosis Oligomerizes & Translocates Inhibitor RIPK1 Inhibitor Inhibitor->RIPK1_p Inhibits

References

Application Notes and Protocols: Catalytic Amination of 2-Iodo-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the catalytic amination of 2-iodo-6-nitrobenzoic acid, a key transformation in the synthesis of various pharmaceutically relevant compounds. The primary methodologies covered are the Copper-Catalyzed (Ullmann-type) and Palladium-Catalyzed (Buchwald-Hartwig) amination reactions.

Introduction

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where a vast number of drug candidates are nitrogen-containing heterocycles and arylamines. This compound is a valuable starting material, featuring an activated aryl iodide susceptible to cross-coupling reactions and a nitro group that can be further functionalized. Catalytic amination of this substrate provides a direct route to N-substituted 2-amino-6-nitrobenzoic acid derivatives, which are versatile intermediates in the synthesis of complex molecules.

Two of the most powerful methods for achieving this transformation are the Ullmann condensation (copper-catalyzed) and the Buchwald-Hartwig amination (palladium-catalyzed).[1] Both methods have their distinct advantages and substrate scopes, making the choice of reaction dependent on the specific amine and desired reaction conditions.

Reaction Overview

The catalytic amination of this compound involves the coupling of the aryl iodide with a primary or secondary amine in the presence of a transition metal catalyst and a base. The general transformation is depicted below:

G reactant1 This compound catalyst [Catalyst] Base reactant1->catalyst reactant2 +   R1R2NH reactant2->catalyst product N-substituted-2-amino-6-nitrobenzoic acid catalyst->product

Caption: General scheme of the catalytic amination of this compound.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes quantitative data for the catalytic amination of this compound with various amines, highlighting the differences in reaction conditions and outcomes between copper- and palladium-based systems.

EntryAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Ammonia (aq)CuI (10 mol%)-DMF801292[2]
2AnilineCuI (10 mol%), L-proline (20 mol%)K₂CO₃DMSO902485(Adapted from similar Ullmann reactions)
3BenzylaminePd₂(dba)₃ (2 mol%), XPhos (4 mol%)K₃PO₄Toluene1001890(Adapted from similar Buchwald-Hartwig reactions)
4MorpholinePd(OAc)₂ (2 mol%), BINAP (3 mol%)Cs₂CO₃Dioxane1102488(Adapted from similar Buchwald-Hartwig reactions)[1]

Note: Data for entries 2-4 are adapted from established protocols for similar substrates due to the limited availability of specific data for this compound.

Experimental Protocols

Protocol 1: Copper-Catalyzed Amination with Aqueous Ammonia (Ullmann-Type Reaction)

This protocol is adapted from a patented procedure for the synthesis of 2-amino-6-nitrobenzoic acid.[2]

Materials:

  • This compound

  • Aqueous ammonia (25-28%)

  • Copper(I) iodide (CuI)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv).

  • Add dimethylformamide (DMF) to dissolve the starting material (concentration typically 0.5-1.0 M).

  • Add copper(I) iodide (CuI, 0.10 equiv).

  • To the stirred mixture, add aqueous ammonia (5.0-10.0 equiv).

  • Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into deionized water and acidify with hydrochloric acid to a pH of 2-3 to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold deionized water.

  • Dry the product under vacuum to afford 2-amino-6-nitrobenzoic acid.

G start Start step1 Dissolve this compound in DMF start->step1 step2 Add CuI and aqueous ammonia step1->step2 step3 Heat to 80°C for 12h step2->step3 step4 Cool to RT and pour into water step3->step4 step5 Acidify with HCl to pH 2-3 step4->step5 step6 Filter and wash the precipitate step5->step6 step7 Dry under vacuum step6->step7 end End step7->end

Caption: Workflow for Copper-Catalyzed Amination.

Protocol 2: Palladium-Catalyzed Amination with a Primary Amine (Buchwald-Hartwig Reaction)

This generalized protocol is based on established Buchwald-Hartwig amination procedures and can be adapted for various primary amines.[3]

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous toluene

  • Schlenk flask or sealed tube

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

  • Standard glassware for workup and purification (e.g., separatory funnel, rotary evaporator, chromatography equipment)

Procedure:

  • In a Schlenk flask or sealed tube under an inert atmosphere, combine this compound (1.0 equiv), potassium phosphate (K₃PO₄, 2.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv), and XPhos (0.04 equiv).

  • Add anhydrous toluene to the flask.

  • Add the primary amine (1.2 equiv) to the reaction mixture.

  • Seal the flask or tube and heat the mixture to 100 °C with vigorous stirring for 18 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-2-amino-6-nitrobenzoic acid.

G start Start step1 Combine reagents under inert atmosphere start->step1 step2 Add anhydrous toluene and amine step1->step2 step3 Heat to 100°C for 18h step2->step3 step4 Cool to RT and perform aqueous workup step3->step4 step5 Extract with ethyl acetate step4->step5 step6 Dry and concentrate organic phase step5->step6 step7 Purify by column chromatography step6->step7 end End step7->end

Caption: Workflow for Palladium-Catalyzed Amination.

Signaling Pathways and Logical Relationships

The catalytic cycles for the Ullmann and Buchwald-Hartwig reactions illustrate the mechanistic pathways.

Ullmann Condensation Catalytic Cycle:

G CuI Cu(I) Amide [Cu(I)-NR1R2] CuI->Amide + R1R2NH, -HI Amine R1R2NH Base Base CuIII [Ar-Cu(III)-NR1R2]I Amide->CuIII + Ar-I ArI Ar-I OxAdd Oxidative Addition CuIII->CuI Reductive Elimination Product Ar-NR1R2 CuIII->Product RedElim Reductive Elimination G cluster_reactants Reactants Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl [L_nPd(II)(Ar)(I)] OxAdd->PdII_Aryl + Ar-I Amine_Coord Amine Coordination PdII_Amine [L_nPd(II)(Ar)(NHR1R2)]+ I- Amine_Coord->PdII_Amine + R1R2NH Deprotonation Deprotonation PdII_Amido [L_nPd(II)(Ar)(NR1R2)] Deprotonation->PdII_Amido - H-Base+ RedElim Reductive Elimination RedElim->Pd0 Product Ar-NR1R2 RedElim->Product ArI Ar-I Amine R1R2NH Base Base

References

Application Notes and Protocols for Sonogashira Coupling of 2-Iodo-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 2-iodo-6-nitrobenzoic acid. This challenging substrate features both a sterically hindering ortho-nitro group and a free carboxylic acid moiety, requiring careful optimization of reaction conditions. The following sections outline recommended catalytic systems, reaction parameters, and a step-by-step protocol based on established methodologies for similar substrates.

Introduction

The Sonogashira coupling is a powerful cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[2] The substrate, this compound, presents unique challenges due to the steric hindrance imposed by the ortho-nitro group and the potential for the carboxylic acid to interfere with the basic reaction conditions. However, the presence of the electron-withdrawing nitro group can also enhance the reactivity of the aryl iodide.[3] Recent studies have demonstrated the feasibility of performing Sonogashira couplings on substrates bearing free carboxylic acid groups, obviating the need for protection/deprotection steps.[4][5] This protocol is designed to address these factors to achieve a successful coupling.

Key Reaction Parameters and Optimization

Several factors are critical for the successful Sonogashira coupling of this compound. The table below summarizes key parameters and provides recommendations based on literature for substrates with similar electronic and steric properties.

ParameterRecommended ConditionsRationale & Considerations
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(OAc)₂ with a phosphine ligandPd(PPh₃)₂Cl₂ is a common and effective catalyst. Pd(OAc)₂ can be used with a variety of phosphine ligands to tune reactivity.[6]
Copper Co-catalyst Copper(I) iodide (CuI)CuI is the most common and effective co-catalyst for the Sonogashira reaction.[2] Copper-free conditions can be explored if side reactions are observed.[7][8]
Phosphine Ligand Triphenylphosphine (PPh₃), or a bulky phosphine ligand (e.g., XPhos, SPhos)For sterically hindered substrates, a bulky electron-rich phosphine ligand can improve catalytic activity.[9]
Base Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH), or Potassium Carbonate (K₂CO₃)An amine base like Et₃N or i-Pr₂NH is standard. For substrates with a free carboxylic acid, a milder inorganic base like K₂CO₃ in an appropriate solvent system can be effective.[4][5]
Solvent Tetrahydrofuran (THF), Dimethylformamide (DMF), or aqueous mediaTHF and DMF are common solvents for Sonogashira reactions. For reactions with K₂CO₃ as the base, an aqueous system can be advantageous.[4][5]
Temperature Room temperature to 80 °CThe reaction can often be initiated at room temperature and gently heated if the reaction is sluggish.[1]
Atmosphere Inert (Nitrogen or Argon)An inert atmosphere is crucial to prevent the oxidative homocoupling of the alkyne (Glaser coupling) and to protect the catalyst.[1]

Experimental Protocol: Sonogashira Coupling of this compound

This protocol provides a general procedure that can be adapted and optimized for specific alkynes.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine or Potassium Carbonate)

  • Solvent (e.g., THF or water)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 equiv), and copper(I) iodide (0.04-0.10 equiv).

    • Add the appropriate solvent (e.g., THF or water, ensuring sufficient volume to dissolve the starting materials).

  • Addition of Reagents:

    • Add the base. If using an amine base like triethylamine (2.0-3.0 equiv), add it to the reaction mixture. If using an inorganic base like potassium carbonate (2.0-3.0 equiv), ensure it is finely powdered.

    • Add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture via syringe.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • If the reaction is slow, gently heat the mixture to 40-80 °C.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If using an organic solvent, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer.

    • If using an aqueous solvent, acidify the mixture with 1M HCl to protonate the carboxylic acid product, then extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-alkynyl-6-nitrobenzoic acid.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the Sonogashira coupling of this compound.

Sonogashira_Workflow Sonogashira Coupling Workflow for this compound cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Dry Schlenk Flask under Inert Atmosphere B Add this compound, Pd Catalyst, and CuI A->B C Add Solvent B->C D Add Base C->D E Add Terminal Alkyne D->E F Stir at Room Temperature (or Heat if Necessary) E->F G Monitor Reaction Progress (TLC or LC-MS) F->G H Reaction Quench and Extraction G->H I Drying and Filtration H->I J Concentration I->J K Flash Column Chromatography J->K L Pure Product K->L

Caption: A flowchart of the experimental procedure.

Signaling Pathway of the Catalytic Cycle

The Sonogashira coupling proceeds through two interconnected catalytic cycles involving palladium and copper.

Sonogashira_Cycle Catalytic Cycle of Sonogashira Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ Pd_add Oxidative Addition Ar-Pd(II)(I)L₂ Pd0->Pd_add Ar-I Pd_trans Transmetalation Ar-Pd(II)(C≡CR)L₂ Pd_add->Pd_trans Cu-C≡CR Product Product Ar-C≡CR Pd_trans->Product Reductive Elimination Product->Pd0 Alkyne H-C≡CR Cu_acetylide Cu-C≡CR Alkyne->Cu_acetylide CuI, Base

Caption: The interconnected Pd and Cu catalytic cycles.

Conclusion

The Sonogashira coupling of this compound is a viable transformation with careful selection of reaction conditions. The protocol provided serves as a robust starting point for researchers. Optimization of the catalyst, ligand, base, and solvent system may be necessary to achieve high yields with different alkyne coupling partners. The tolerance of the free carboxylic acid under specific basic conditions represents a significant advantage, streamlining the synthetic route.

References

Application Notes and Protocols: Preparation of Amides from 2-Iodo-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of amides from 2-iodo-6-nitrobenzoic acid, a sterically hindered and electronically deactivated substrate. The use of appropriate coupling agents is critical for achieving high yields in these challenging transformations. The following sections outline various methodologies, present comparative data, and offer visual workflows to guide researchers in selecting and performing the optimal reaction.

Introduction and Challenges

Amide bond formation is a cornerstone of medicinal chemistry and drug development. However, substrates like this compound present significant synthetic hurdles. The presence of two bulky ortho-substituents (iodine and a nitro group) creates substantial steric hindrance around the carboxylic acid. This bulkiness impedes the approach of the amine nucleophile to the activated carboxyl intermediate. Furthermore, the strong electron-withdrawing nature of the nitro group deactivates the carboxyl group, making it less susceptible to activation and subsequent nucleophilic attack.

Standard amide coupling methods may fail or provide low yields with such challenging substrates.[1][2] Therefore, the selection of a potent coupling reagent capable of efficiently activating the sterically hindered carboxylic acid is paramount. This note details protocols using several classes of modern coupling agents, including uronium/aminium salts (HATU), carbodiimides (EDC with an additive), and phosphonium-based reagents (T3P), which are known to be effective for sterically demanding couplings.[3][4]

Comparative Data of Coupling Agents

The selection of a coupling agent, base, and solvent system can significantly impact reaction efficiency, yield, and purity. The following table summarizes typical conditions and expected outcomes for the amidation of this compound with a representative primary amine (e.g., benzylamine).

Coupling SystemStoichiometry (Acid:Amine:Reagent:Base)SolventTemp. (°C)Time (h)Typical YieldNotes
HATU / DIPEA 1 : 1.2 : 1.2 : 3DMF254 - 12> 90%Highly efficient for hindered substrates; byproducts are water-soluble, simplifying workup.[5]
EDC / HOBt 1 : 1.2 : 1.5 : 3 (DIPEA)DCM / DMF2512 - 2460 - 80%A classic, cost-effective method.[6] May require longer reaction times or gentle heating for hindered substrates. Racemization risk is minimized by HOBt.[7]
T3P® / Pyridine 1 : 1.2 : 1.5 : 4EtOAc / MeCN25 - 502 - 6> 85%Powerful water-scavenging agent. Byproducts are water-soluble. Works well under mild heating.

Yields are representative and can vary based on the specific amine used and reaction scale.

Experimental Workflows and Logic

Visualizing the experimental process and the chemical transformation can aid in planning and execution. The following diagrams illustrate a general workflow for amide coupling and the logical relationship of the components.

experimental_workflow start_node Weigh Starting Materials (Acid, Amine) reaction_setup Combine & React (Inert Atmosphere, 0°C to RT) start_node->reaction_setup Add to reaction vessel reagent_prep Prepare Reagent Solution (Coupling Agent, Base in Solvent) reagent_prep->reaction_setup Add to reaction vessel monitoring Monitor Reaction (TLC / LC-MS) reaction_setup->monitoring Stir workup Aqueous Workup (Quench, Extract, Wash) monitoring->workup Reaction Complete purification Purify Product (Column Chromatography) workup->purification analysis Characterize Product (NMR, MS) purification->analysis

Caption: General experimental workflow for amide coupling reactions.

logical_relationship acid This compound active_ester Activated Intermediate acid->active_ester amine Primary or Secondary Amine (R-NH2) product Target Amide Product amine->product reagents Coupling Reagents (HATU, EDC, T3P) reagents->active_ester base Base (DIPEA, Pyridine) base->active_ester solvent Anhydrous Solvent (DMF, DCM, EtOAc) solvent->active_ester active_ester->product byproducts Soluble Byproducts active_ester->byproducts

Caption: Logical relationship of reactants and reagents in amide synthesis.

Detailed Experimental Protocols

General Safety Note: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All coupling reagents and bases are corrosive and/or irritants. Handle with care. Ensure all glassware is dry before use.

Protocol 1: Amide Synthesis using HATU/DIPEA

Principle: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium salt-based coupling reagent that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is readily attacked by the amine.[3] DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base.[4]

Materials and Reagents:

  • This compound

  • Amine (e.g., Benzylamine)

  • HATU

  • DIPEA

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Saturated NaCl (brine) (aq)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF.

  • Add the desired amine (1.2 eq) to the solution.

  • Add DIPEA (3.0 eq) and stir the mixture for 5 minutes at room temperature.

  • In a single portion, add HATU (1.2 eq) to the reaction mixture. A slight exotherm may be observed.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the pure amide.

Protocol 2: Amide Synthesis using EDC/HOBt

Principle: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates the carboxylic acid.[6] HOBt (Hydroxybenzotriazole) is added as an auxiliary agent to form an active ester intermediate, which suppresses racemization and improves coupling efficiency by minimizing the formation of N-acylurea byproduct.[7]

Materials and Reagents:

  • This compound

  • Amine

  • EDC hydrochloride

  • HOBt hydrate

  • DIPEA

  • Anhydrous Dichloromethane (DCM) or DMF

  • Water

  • Saturated NaCl (brine) (aq)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • In a dry round-bottom flask, dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Add the amine (1.2 eq) followed by DIPEA (3.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.5 eq) portion-wise over 5 minutes, ensuring the temperature remains low.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • If using DCM, dilute the mixture with more DCM. If using DMF, partition between ethyl acetate and water.

  • Wash the organic layer sequentially with water (2x) and brine (1x).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography to obtain the desired amide.

Protocol 3: Amide Synthesis using T3P®

Principle: T3P® (Propylphosphonic Anhydride) is a powerful dehydrating agent that activates carboxylic acids to form a mixed anhydride, which then reacts with the amine. The byproducts are water-soluble phosphonic acids, which are easily removed during aqueous workup.

Materials and Reagents:

  • This compound

  • Amine

  • T3P® (50% solution in EtOAc or DMF is common)

  • Pyridine or N-Methylmorpholine (NMM)

  • Anhydrous Ethyl Acetate (EtOAc) or Acetonitrile (MeCN)

  • Saturated NaHCO₃ (aq)

  • Saturated NaCl (brine) (aq)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq) and the amine (1.2 eq).

  • Dissolve the starting materials in anhydrous ethyl acetate.

  • Add pyridine (4.0 eq) to the mixture and stir.

  • Slowly add the T3P® solution (1.5 eq) dropwise via syringe. The reaction is often exothermic. An ice bath can be used to maintain room temperature if needed.

  • Stir the reaction at room temperature for 2-6 hours. Gentle heating (40-50 °C) can be applied to accelerate the conversion of highly hindered substrates. Monitor by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers with saturated NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to afford the final amide.

References

Application Notes and Protocols: 2-Iodo-6-nitrobenzoic Acid as a Versatile Intermediate for Novel Dye Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of 2-Iodo-6-nitrobenzoic acid as a key intermediate in the synthesis of novel dyes, particularly azo dyes. While direct synthesis examples for this specific molecule are not prevalent in published literature, its functional groups suggest a viable pathway for creating a diverse range of chromophores. The protocols provided are based on well-established chemical principles for dye synthesis, adapted for this unique starting material.

Introduction

This compound is an aromatic compound featuring three key functional groups: a carboxylic acid, a nitro group, and an iodine atom. This specific arrangement of functionalities offers a reactive scaffold for the construction of complex dye molecules. The electron-withdrawing nature of the nitro and carboxylic acid groups, combined with the potential for substitution of the iodine atom, allows for the fine-tuning of the electronic properties and, consequently, the color and performance of the final dye.

The general strategy for utilizing this compound in dye synthesis involves a two-step process: the reduction of the nitro group to an amine, followed by diazotization and coupling with a suitable aromatic partner to form an azo dye. The presence of the iodine atom and the carboxylic acid group can be leveraged to enhance properties such as solubility, substrate affinity, and photostability.

Proposed Synthetic Pathway

The synthesis of azo dyes from this compound can be logically divided into two primary stages: the formation of the diazonium salt precursor and the subsequent azo coupling.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Azo Dye Formation A This compound B Reduction of Nitro Group A->B C 2-Amino-6-iodobenzoic acid B->C D Diazotization C->D E Diazonium Salt of 2-Amino-6-iodobenzoic acid D->E F Azo Coupling with Coupling Component E->F G Final Azo Dye F->G

Caption: Proposed two-stage synthetic workflow for an azo dye starting from this compound.

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis of an azo dye from this compound. These are based on standard laboratory procedures for similar transformations.

Protocol 1: Synthesis of 2-Amino-6-iodobenzoic acid

This protocol details the reduction of the nitro group of this compound to form the corresponding amine, which is a crucial precursor for diazotization.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend 10 mmol of this compound in 50 mL of ethanol.

  • To this suspension, add 30 mmol of tin(II) chloride dihydrate.

  • Slowly add 20 mL of concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).

  • Cool the mixture to room temperature and then place it in an ice bath.

  • Slowly add a concentrated solution of sodium hydroxide until the pH is basic (pH 8-9) to precipitate the tin salts.

  • Filter the mixture to remove the tin salts and wash the precipitate with a small amount of cold ethanol.

  • Combine the filtrate and the washings, and adjust the pH to ~4-5 with hydrochloric acid to precipitate the 2-Amino-6-iodobenzoic acid.

  • Collect the product by vacuum filtration, wash with cold distilled water, and dry under vacuum.

Protocol 2: Synthesis of a Hypothetical Azo Dye (e.g., coupling with Phenol)

This protocol describes the diazotization of 2-Amino-6-iodobenzoic acid and its subsequent coupling with phenol to form a hypothetical azo dye.

Materials:

  • 2-Amino-6-iodobenzoic acid

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Phenol

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Ice

Procedure:

  • Diazotization:

    • Dissolve 5 mmol of 2-Amino-6-iodobenzoic acid in a mixture of 10 mL of distilled water and 5 mL of concentrated hydrochloric acid, cooling the mixture to 0-5°C in an ice bath.

    • In a separate beaker, dissolve 5.5 mmol of sodium nitrite in 10 mL of cold distilled water.

    • Slowly add the sodium nitrite solution to the solution of 2-Amino-6-iodobenzoic acid while maintaining the temperature between 0-5°C and stirring continuously. The formation of the diazonium salt is indicated by a slight color change.

  • Azo Coupling:

    • In a separate beaker, dissolve 5 mmol of phenol in 20 mL of a 10% sodium hydroxide solution, and cool this solution in an ice bath.

    • Slowly add the freshly prepared diazonium salt solution to the cold phenol solution with vigorous stirring. Maintain the temperature below 5°C.

    • A colored precipitate of the azo dye should form immediately.

    • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.

    • Acidify the mixture with dilute hydrochloric acid to a pH of ~5-6.

    • Collect the precipitated dye by vacuum filtration, wash thoroughly with cold distilled water, and dry.

Data Presentation

The following tables present hypothetical data for the synthesized compounds. This data is for illustrative purposes and would need to be confirmed by experimental analysis.

Table 1: Hypothetical Physicochemical and Yield Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Theoretical Yield (%)Melting Point (°C)
2-Amino-6-iodobenzoic acidC₇H₆INO₂263.0385-95150-155
Azo Dye (with Phenol)C₁₃H₉IN₂O₃368.1370-85>200 (decomposes)

Table 2: Hypothetical Spectroscopic Data

CompoundFT-IR (cm⁻¹)¹H NMR (δ, ppm)UV-Vis (λmax, nm)
2-Amino-6-iodobenzoic acid3400-3200 (N-H, O-H), 1680 (C=O)7.5-6.5 (aromatic), 5.5 (NH₂), 11.0 (COOH)~280, ~350
Azo Dye (with Phenol)3400 (O-H), 1690 (C=O), 1450 (N=N)8.0-6.8 (aromatic), 10.5 (OH), 11.5 (COOH)~450-500

Logical Relationships of Functional Group Transformations

The core of the synthesis relies on the sequential transformation of the functional groups on the aromatic ring.

G Start This compound (-NO2, -I, -COOH) Reduction Reduction Start->Reduction Amine 2-Amino-6-iodobenzoic acid (-NH2, -I, -COOH) Reduction->Amine Diazotization Diazotization Amine->Diazotization Diazonium Diazonium Salt (-N2+, -I, -COOH) Diazotization->Diazonium Coupling Azo Coupling Diazonium->Coupling Dye Azo Dye (-N=N-Ar, -I, -COOH) Coupling->Dye

Caption: Transformation of functional groups during the synthesis of an azo dye from this compound.

Conclusion

This compound presents itself as a promising, yet underexplored, intermediate for the synthesis of novel dyes. The protocols and data presented here provide a foundational framework for researchers to begin exploring its potential. The presence of multiple reactive sites on the molecule opens up possibilities for creating a wide array of dyes with tailored properties for various applications, including textiles, imaging, and materials science. Further research and experimental validation are encouraged to fully elucidate the capabilities of this versatile building block.

Troubleshooting & Optimization

improving the reaction yield of 2-Iodo-6-nitrobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reaction yield of 2-Iodo-6-nitrobenzoic acid synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound, particularly when using the Sandmeyer reaction, which is a common route for this transformation.

Q1: My reaction yield is consistently low. What are the most likely causes?

A1: Low yields in the Sandmeyer reaction for iodination can stem from several factors:

  • Incomplete Diazotization: The initial conversion of the amino group of 2-amino-6-nitrobenzoic acid to a diazonium salt is critical. Ensure the temperature is kept low (typically 0-5 °C) to prevent decomposition of the unstable diazonium salt. Also, verify the purity and stoichiometry of your sodium nitrite and acid (e.g., HCl).

  • Premature Decomposition of the Diazonium Salt: Diazonium salts are thermally unstable. Allowing the reaction temperature to rise before the addition of the iodide source can lead to the formation of undesired byproducts, such as phenols.

  • Suboptimal pH: The pH of the reaction mixture is crucial for both the diazotization and the subsequent Sandmeyer reaction. The diazotization step requires a strongly acidic medium.

  • Iodide Source and Addition: The choice and handling of the iodide source (commonly potassium iodide) are important. Ensure it is fully dissolved before addition. The rate of addition can also influence the outcome; a slow, controlled addition is often preferred.

  • Side Reactions: The nitro group (-NO2) is an electron-withdrawing group, which can influence the reactivity of the aromatic ring and the stability of the diazonium salt.

Q2: I am observing the formation of a dark-colored precipitate or tar-like substance. What is causing this and how can I prevent it?

A2: The formation of dark precipitates or tars is a common issue in Sandmeyer reactions and often indicates side reactions. This can be caused by:

  • Decomposition of the Diazonium Salt: As mentioned, if the temperature is not adequately controlled, the diazonium salt can decompose to form highly reactive species that polymerize or react with other components in the mixture to form insoluble tars.

  • Reaction with Counter-ions: The choice of acid used in the diazotization step can sometimes lead to side reactions.

  • Impure Starting Materials: Impurities in the 2-amino-6-nitrobenzoic acid can lead to a variety of colored byproducts.

To mitigate this:

  • Maintain a low temperature (0-5 °C) throughout the diazotization and until the addition of the iodide.

  • Ensure vigorous stirring to maintain a homogeneous mixture and prevent localized overheating.

  • Use purified starting materials and reagents.

Q3: The final product is difficult to purify. What are the likely impurities?

A3: Common impurities in the synthesis of this compound can include:

  • Unreacted Starting Material: 2-amino-6-nitrobenzoic acid may remain if the diazotization was incomplete.

  • Phenolic Byproducts: Formed from the reaction of the diazonium salt with water if the temperature was too high.

  • Azo Compounds: Formed by the coupling of the diazonium salt with the aromatic starting material or product. These are often highly colored.

  • Dehalogenated Product: In some cases, the iodo group can be reductively removed, leading to 2-nitrobenzoic acid.

Purification can often be achieved by recrystallization from a suitable solvent or by column chromatography.

Q4: How critical is the order of reagent addition?

A4: The order of addition is very important. A standard and recommended procedure is to first dissolve the 2-amino-6-nitrobenzoic acid in an appropriate acid, cool the solution to 0-5 °C, and then slowly add a solution of sodium nitrite. The solution of the iodide salt is then typically added to the cold diazonium salt solution. Reversing the order can lead to significant side reactions and lower yields.

Experimental Protocols

The following is a generalized protocol for the synthesis of this compound via the Sandmeyer reaction. Researchers should adapt and optimize this protocol for their specific laboratory conditions and scale.

Protocol: Synthesis of this compound via Sandmeyer Reaction

  • Diazotization:

    • In a flask equipped with a magnetic stirrer and a thermometer, suspend 2-amino-6-nitrobenzoic acid in a solution of dilute hydrochloric acid (or sulfuric acid).

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C. The formation of the diazonium salt is indicated by a slight color change.

    • Stir the mixture at 0-5 °C for an additional 15-30 minutes after the addition is complete.

  • Iodination:

    • In a separate beaker, dissolve potassium iodide (KI) in water.

    • Slowly add the potassium iodide solution to the cold diazonium salt solution. Nitrogen gas evolution should be observed.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • If a precipitate has formed, collect it by vacuum filtration. If the product is in solution, it may be necessary to extract it with an organic solvent.

    • Wash the crude product with cold water and then with a solution of sodium thiosulfate to remove any residual iodine.

    • The crude this compound can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture).

Data Presentation

The following table summarizes typical reaction parameters for the Sandmeyer iodination reaction. Optimal conditions for the synthesis of this compound may vary.

ParameterTypical Range/ValueNotes
Starting Material 2-amino-6-nitrobenzoic acidPurity should be >98%
Diazotization Temp. 0 - 5 °CCritical for diazonium salt stability
Acid HCl, H₂SO₄Sufficient to dissolve the amine and protonate nitrous acid
NaNO₂ (molar eq.) 1.0 - 1.2A slight excess is often used to ensure complete diazotization
Iodide Source KIMost common and effective
KI (molar eq.) 1.1 - 1.5An excess is generally used
Reaction Time 1 - 4 hoursMonitored by nitrogen evolution
Typical Yields 60 - 85%Highly dependent on reaction conditions and substrate

Visualizations

experimental_workflow cluster_diazotization Step 1: Diazotization cluster_iodination Step 2: Iodination cluster_workup Step 3: Work-up & Purification start Suspend 2-amino-6-nitrobenzoic acid in acid cool Cool to 0-5 °C start->cool add_nitrite Slowly add NaNO₂ solution cool->add_nitrite stir_cold Stir at 0-5 °C for 15-30 min add_nitrite->stir_cold add_ki Add KI solution to diazonium salt stir_cold->add_ki prepare_ki Prepare aqueous KI solution prepare_ki->add_ki warm Warm to RT, then heat to 50-60 °C cool_rt Cool to Room Temperature warm->cool_rt isolate Isolate crude product (filtration/extraction) cool_rt->isolate wash Wash with H₂O and Na₂S₂O₃ isolate->wash purify Recrystallize wash->purify final_product Pure this compound purify->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions issue Low Reaction Yield incomplete_diazotization Incomplete Diazotization issue->incomplete_diazotization decomposition Diazonium Salt Decomposition issue->decomposition side_reactions Side Reactions issue->side_reactions impure_reagents Impure Reagents issue->impure_reagents check_stoichiometry Verify NaNO₂ stoichiometry incomplete_diazotization->check_stoichiometry control_temp Maintain temperature at 0-5 °C decomposition->control_temp slow_addition Ensure slow, controlled addition of reagents side_reactions->slow_addition purify_sm Use high-purity starting materials impure_reagents->purify_sm

Caption: Troubleshooting logic for low reaction yield.

Technical Support Center: Purification of Crude 2-Iodo-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the purification of crude 2-Iodo-6-nitrobenzoic acid.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low Purity After Initial Isolation Incomplete reaction or presence of starting materials.Monitor the reaction to completion using TLC or HPLC. If starting material is present, consider adjusting reaction time, temperature, or stoichiometry.
Presence of isomeric impurities (e.g., other iodo-nitrobenzoic acid isomers).Isomeric impurities can be difficult to remove by simple crystallization. Consider column chromatography or preparative HPLC for separation. A patent for related compounds suggests that careful pH control during precipitation can help separate isomers[1].
Residual inorganic salts from the reaction.Wash the crude product thoroughly with water. For more stubborn inorganic impurities, an acidic wash (e.g., dilute HCl or H2SO4) can be effective, as demonstrated in the purification of p-nitrobenzoic acid[2].
Product is an Oil or Gummy Solid Presence of residual solvent.Ensure the product is thoroughly dried under vacuum. Gentle heating may be applied if the compound is thermally stable.
High impurity content depressing the melting point.Proceed with a purification step such as recrystallization or chromatography.
Difficulty Finding a Suitable Recrystallization Solvent The compound may have high or low solubility in common solvents.A systematic solvent screen is recommended. Start with common solvents like ethanol, methanol, ethyl acetate, toluene, and water. Solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) can also be effective. For a related compound, 2-iodo-5-nitrobenzoic acid, purification was achieved by boiling in water followed by hot filtration[3].
Low Recovery After Recrystallization The compound is too soluble in the chosen solvent, even at low temperatures.Use a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures. Using a minimal amount of hot solvent is crucial. Seeding the solution with a pure crystal can induce crystallization.
Premature crystallization during hot filtration.Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent the solution from cooling and the product from crashing out.
Product Discoloration (e.g., yellow, brown) Presence of colored impurities, often nitro-containing byproducts.Treatment with activated charcoal during recrystallization can help remove colored impurities. Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, heat briefly, and then filter hot to remove the charcoal before allowing the solution to cool and crystallize.
Inconsistent HPLC/TLC Results Improper mobile phase selection.For HPLC, a reversed-phase C18 column with a mobile phase of 2-propanol–water–acetic acid has been shown to separate nitrobenzoic acid isomers effectively[4]. For TLC, polyamide plates with an aqueous cyclodextrin mobile phase have been used to separate substituted benzoic acids[5][6].

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials, positional isomers formed during synthesis, and inorganic salts from reagents or workup. Depending on the synthetic route, byproducts from side reactions may also be present.

Q2: What is a general procedure for the purification of crude this compound?

A2: A general approach involves the following steps:

  • Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl) to remove any basic impurities.

  • Aqueous Base Extraction: Extract the organic layer with an aqueous base (e.g., saturated sodium bicarbonate or dilute sodium hydroxide solution) to convert the acidic product into its water-soluble salt.

  • Separation: Separate the aqueous layer containing the product salt from the organic layer which retains neutral impurities.

  • Reprecipitation: Cool the aqueous layer in an ice bath and re-acidify with a strong acid (e.g., concentrated HCl) to a pH of 1-2 to precipitate the purified this compound[2][7].

  • Isolation and Drying: Collect the purified solid by filtration, wash with cold water, and dry under vacuum.

Q3: Which analytical techniques are best for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is an excellent quantitative method for determining purity and identifying isomeric impurities[4]. Thin-Layer Chromatography (TLC) is a quick, qualitative method for monitoring reaction progress and assessing the number of components in the crude product[5][6]. Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis are also crucial for structural confirmation and purity assessment.

Q4: Can I use column chromatography for purification?

A4: Yes, silica gel column chromatography can be an effective method for purifying this compound, especially for removing impurities with different polarities. A typical mobile phase would be a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate), with the polarity gradually increased. The acidic nature of the compound may cause streaking on the column; adding a small amount of acetic acid to the mobile phase can often mitigate this issue.

Experimental Protocols

Protocol 1: Purification by Recrystallization

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of a test solvent and observe the solubility at room temperature. If it is insoluble, gently heat the test tube. A good recrystallization solvent will dissolve the compound when hot but not at room temperature. Test a range of solvents and solvent mixtures.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and swirl the hot solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and allow them to air dry on the filter paper before transferring to a vacuum oven for complete drying.

Protocol 2: Purification by Acid-Base Extraction

  • Dissolve the crude this compound in ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with 1M HCl, followed by a wash with brine.

  • Extract the organic layer with a saturated aqueous solution of sodium bicarbonate. Repeat the extraction 2-3 times.

  • Combine the aqueous layers. Any neutral organic impurities will remain in the ethyl acetate layer.

  • Cool the combined aqueous layers in an ice bath and slowly add concentrated HCl with stirring until the pH is approximately 1-2.

  • A precipitate of the purified product should form.

  • Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Data Presentation

Table 1: Solvent Screening for Recrystallization of a Hypothetical Crude this compound

SolventSolubility (Cold)Solubility (Hot)Crystal Formation on Cooling
WaterInsolubleSlightly SolubleYes
EthanolSolubleVery SolubleNo
MethanolSolubleVery SolubleNo
Ethyl AcetateSparingly SolubleSolubleYes
TolueneInsolubleSparingly SolubleYes
HexanesInsolubleInsolubleN/A
Ethanol/Water (9:1)Sparingly SolubleSolubleYes
Ethyl Acetate/Hexanes (1:1)Sparingly SolubleSolubleYes

Visualizations

Purification_Workflow cluster_start cluster_assessment cluster_purification cluster_end crude_product Crude this compound purity_check1 Assess Purity (TLC/HPLC) crude_product->purity_check1 purification_choice Choose Purification Method purity_check1->purification_choice Purity < 95% pure_product Pure this compound purity_check1->pure_product Purity > 95% recrystallization Recrystallization purification_choice->recrystallization acid_base Acid-Base Extraction purification_choice->acid_base chromatography Column Chromatography purification_choice->chromatography purity_check2 Assess Purity (TLC/HPLC/MP) recrystallization->purity_check2 acid_base->purity_check2 chromatography->purity_check2 purity_check2->purification_choice Further Purification Needed purity_check2->pure_product Purity Acceptable

References

identifying and minimizing side products in 2-Iodo-6-nitrobenzoic acid reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Iodo-6-nitrobenzoic acid. The information provided aims to help identify and minimize common side products encountered during various chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile building block commonly used in a variety of cross-coupling and functional group transformation reactions, including:

  • Suzuki-Miyaura Coupling: To form carbon-carbon bonds at the 2-position.

  • Buchwald-Hartwig Amination: To introduce an amine group at the 2-position.

  • Reduction of the Nitro Group: To convert the nitro group to an amino group, forming 2-iodo-6-aminobenzoic acid or, with further reaction, cyclization products.

  • Nucleophilic Aromatic Substitution (SNA_r): Displacement of the iodide with various nucleophiles.

Q2: What are the primary side products I should be aware of when working with this compound?

A2: The primary side products depend on the reaction being performed, but common unwanted byproducts include:

  • Decarboxylation Product: Formation of 1-iodo-3-nitrobenzene, especially at elevated temperatures.[1]

  • Hydrodehalogenation Product: Replacement of the iodine atom with a hydrogen atom, yielding 2-nitrobenzoic acid. This is a common side reaction in palladium-catalyzed reactions like the Buchwald-Hartwig amination.

  • Homocoupling Products: In Suzuki-Miyaura coupling, the boronic acid reagent can couple with itself to form a biaryl byproduct.

  • Products of Over-reduction: During the reduction of the nitro group, the iodine atom can also be susceptible to reduction, leading to the formation of 2-aminobenzoic acid.

Troubleshooting Guides

Suzuki-Miyaura Coupling Reactions

Issue: Low yield of the desired 2-aryl-6-nitrobenzoic acid and formation of a significant amount of homocoupling byproduct.

Possible Causes & Solutions:

CauseRecommended Solution
Suboptimal Base: The choice and amount of base can significantly influence the reaction's selectivity.[2]Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. Use the minimum effective amount of base to suppress homocoupling.
Presence of Oxygen: Molecular oxygen can promote the homocoupling of boronic acids.Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) and use degassed solvents.
Inappropriate Ligand: The ligand on the palladium catalyst can influence the relative rates of the desired cross-coupling and the undesired homocoupling.For sterically hindered substrates like this compound, consider using bulky, electron-rich phosphine ligands such as SPhos.
Slow Transmetalation: Steric hindrance from the ortho-nitro and carboxylic acid groups can slow down the transmetalation step, allowing for side reactions to occur.A higher reaction temperature might be necessary, but this must be balanced with the risk of decarboxylation. A thorough optimization of temperature is recommended.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling of this compound

  • Reagent Preparation: In a dry Schlenk flask under an argon atmosphere, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Solvent and Base Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) followed by the addition of a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and acidify with 1M HCl to pH ~2-3. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Logical Workflow for Troubleshooting Suzuki-Miyaura Coupling

G start Low Yield of Desired Product in Suzuki Coupling check_homocoupling Significant Homocoupling Observed? start->check_homocoupling check_dehalogenation Hydrodehalogenation Product Detected? check_homocoupling->check_dehalogenation No optimize_base Optimize Base (Type and Amount) check_homocoupling->optimize_base Yes check_decarboxylation Decarboxylation Product Detected? check_dehalogenation->check_decarboxylation No optimize_temp Optimize Reaction Temperature check_dehalogenation->optimize_temp Yes check_decarboxylation->optimize_temp Yes end_bad Further Optimization Needed check_decarboxylation->end_bad No degas_system Ensure Rigorous Degassing optimize_base->degas_system screen_ligands Screen Bulky Ligands (e.g., SPhos) degas_system->screen_ligands end_good Problem Solved screen_ligands->end_good optimize_temp->screen_ligands G A Pd(0)L_n B Oxidative Addition A->B Ar-I C Ar-Pd(II)(I)L_n B->C D Amine Coordination C->D + R'NH₂ E [Ar-Pd(II)(I)(NHR')L_n] D->E F Deprotonation (Base) E->F G Ar-Pd(II)(NR')L_n F->G H Reductive Elimination G->H K β-Hydride Elimination G->K H->A - Pd(0)L_n I Desired Product (Ar-NHR') H->I J Undesired Pathway (Hydrodehalogenation) L Ar-Pd(II)(H)L_n K->L M Reductive Elimination L->M M->A - Pd(0)L_n N Side Product (Ar-H) M->N G start Decarboxylation Side Product Observed check_temp Is Reaction Temperature > 100°C? start->check_temp lower_temp Lower Reaction Temperature check_temp->lower_temp Yes check_time Is Reaction Time Prolonged? check_temp->check_time No lower_temp->check_time shorten_time Optimize and Shorten Reaction Time check_time->shorten_time Yes end_bad Consider Alternative Synthetic Route check_time->end_bad No end_good Decarboxylation Minimized shorten_time->end_good

References

Technical Support Center: Optimizing Cross-Coupling Reactions with 2-Iodo-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-iodo-6-nitrobenzoic acid in cross-coupling reactions. Given the steric hindrance and electronic properties of this substrate, this guide offers strategies to optimize catalyst and ligand systems for successful C-C and C-N bond formation.

Troubleshooting Guide

This guide addresses common issues encountered during cross-coupling reactions with this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Catalyst Inactivity: The chosen palladium source and ligand may not be suitable for the sterically hindered and electron-deficient substrate.[1][2][3][4] 2. Inefficient Pre-catalyst Activation: If using a Pd(II) source, in-situ reduction to the active Pd(0) species may be incomplete. 3. Reaction Temperature Too Low: Sterically demanding substrates often require higher temperatures for oxidative addition to occur.[3] 4. Inappropriate Base: The base may not be strong enough to facilitate transmetalation or may be sterically hindered itself.1. Catalyst and Ligand Screening: - For Suzuki-Miyaura, consider bulky, electron-rich phosphine ligands like AntPhos, SPhos, or XPhos with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[2][5] - For Buchwald-Hartwig amination, ligands such as BrettPhos have shown success with challenging substrates.[6] - Consider using well-defined pre-catalysts like XPhos Pd G4.[7] 2. Pre-catalyst Activation: Ensure proper inert atmosphere (argon or nitrogen) and use anhydrous solvents to promote the formation of the active Pd(0) catalyst.[8][9] 3. Optimize Temperature: Screen temperatures ranging from 80°C to 120°C. Microwave irradiation can sometimes improve yields and reduce reaction times.[9][10] 4. Base Selection: Screen a variety of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃. The choice of base can be critical for both activity and preventing side reactions.[11][12]
Homocoupling of Boronic Acid (Suzuki-Miyaura) 1. Oxygen Contamination: Trace oxygen can promote the oxidative homocoupling of the boronic acid. 2. Inefficient Transmetalation: If the transfer of the organic group from boron to palladium is slow, homocoupling can become a competitive pathway.1. Rigorous Degassing: Employ freeze-pump-thaw cycles for solvents and thoroughly purge the reaction vessel with an inert gas.[8][9] 2. Ligand and Base Optimization: Use bulky ligands that favor reductive elimination over other pathways. Ensure the base is adequate to promote efficient transmetalation.
Protodeboronation (Suzuki-Miyaura) 1. Presence of Protic Impurities: Water or other protic species can lead to the cleavage of the C-B bond. 2. High Temperatures: Elevated temperatures can accelerate the rate of protodeboronation.[13]1. Anhydrous Conditions: Use anhydrous solvents and reagents. 2. Temperature Control: Attempt the reaction at the lowest effective temperature.
Decomposition of Starting Material or Product 1. High Reaction Temperature: The nitro group can be sensitive to high temperatures, leading to degradation. 2. Strong Base: A highly basic medium might induce unwanted side reactions with the nitro or carboxylic acid functionalities.1. Temperature Screening: Carefully monitor the reaction at different temperatures to find a balance between reactivity and stability. 2. Base Screening: Test milder bases or use a stoichiometric amount of a stronger base.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for cross-coupling reactions?

A1: This substrate presents two main challenges:

  • Steric Hindrance: The presence of two ortho substituents (iodine and a nitro group) makes it difficult for the palladium catalyst to access the reaction center for oxidative addition.[1][2][3]

  • Electronic Effects: The electron-withdrawing nitro group can influence the reactivity of the aryl iodide. The carboxylic acid group can also coordinate to the metal center or react with the base, complicating the catalytic cycle.

Q2: Which type of palladium catalyst is recommended for this substrate?

A2: For sterically hindered substrates, palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common choices, used in conjunction with a suitable ligand.[11] Alternatively, using a pre-formed, well-defined palladium pre-catalyst that is air- and moisture-stable can provide more consistent results.[7]

Q3: What are the best ligands for Suzuki-Miyaura coupling with this compound?

A3: Bulky and electron-rich monophosphine ligands are generally preferred for sterically demanding couplings. Ligands from the Buchwald family, such as SPhos and XPhos, are excellent starting points.[5][7] AntPhos has also demonstrated high reactivity for coupling di-ortho-substituted aryl halides.[2][3]

Q4: What conditions are recommended for a Buchwald-Hartwig amination with this substrate?

A4: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[14][15] For challenging substrates, specialized ligands are crucial. A catalyst system based on a biarylmonophosphine ligand like BrettPhos is a good starting point, as it has shown excellent reactivity in difficult C-N cross-coupling reactions.[6]

Q5: How can I minimize the formation of side products?

A5: Minimizing side products often involves a careful optimization of reaction conditions. Key strategies include:

  • Inert Atmosphere: Rigorously exclude oxygen to prevent homocoupling of boronic acids and catalyst degradation.[8][9]

  • Ligand-to-Palladium Ratio: An optimal ratio (often 1:1 or 2:1) can stabilize the catalyst and promote the desired reaction pathway.

  • Choice of Base and Solvent: The interplay between the base and solvent is critical and should be screened for optimal results.

Experimental Protocols

The following are generalized starting protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions with this compound. These should be optimized for specific coupling partners.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst and Ligand Addition: In a separate vial, mix the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).

  • Assembly: Add the catalyst/ligand mixture to the Schlenk flask.

  • Inert Atmosphere: Seal the flask and cycle between vacuum and argon or nitrogen at least three times.

  • Solvent Addition: Add degassed solvent (e.g., toluene/water, dioxane/water) via syringe.

  • Reaction: Heat the mixture with vigorous stirring at the desired temperature (e.g., 80-110°C) and monitor by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. The organic layer is then dried, filtered, and concentrated. Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the amine (1.2 equiv.), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₂CO₃, 1.4 equiv.).

  • Catalyst and Ligand Addition: Add the palladium pre-catalyst (e.g., a BrettPhos-based catalyst, 1-3 mol%).

  • Inert Atmosphere: Seal the flask and cycle between vacuum and argon or nitrogen at least three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the mixture with vigorous stirring at the desired temperature (e.g., 90-120°C) and monitor the reaction progress.

  • Workup: Upon completion, cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified.

Visualizations

Cross_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_analysis Analysis and Purification reagents Weigh Reagents: - this compound - Coupling Partner - Base setup Assemble in Schlenk Flask reagents->setup catalyst Prepare Catalyst System: - Pd Source - Ligand catalyst->setup glassware Oven-dry Glassware glassware->setup inert Establish Inert Atmosphere setup->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Column Chromatography workup->purify characterize Characterize Product purify->characterize

Caption: General experimental workflow for cross-coupling reactions.

Troubleshooting_Logic start Low Yield or No Reaction check_catalyst Is the catalyst system appropriate for a sterically hindered substrate? start->check_catalyst change_ligand Screen Bulky Ligands (e.g., SPhos, AntPhos) check_catalyst->change_ligand No check_conditions Are reaction conditions (temp, base, solvent) optimized? check_catalyst->check_conditions Yes change_ligand->check_conditions optimize_temp Increase Temperature check_conditions->optimize_temp No optimize_base Screen Bases (K3PO4, Cs2CO3) check_conditions->optimize_base No check_atmosphere Is the reaction under strictly inert atmosphere? check_conditions->check_atmosphere Yes optimize_temp->check_atmosphere optimize_base->check_atmosphere degas Improve Degassing (Freeze-Pump-Thaw) check_atmosphere->degas No success Improved Yield check_atmosphere->success Yes degas->success

Caption: Troubleshooting logic for low-yield cross-coupling reactions.

References

overcoming challenges in the selective reduction of the nitro group

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the selective reduction of nitro groups. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during this critical chemical transformation.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the selective reduction of a nitro group.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Conversion of Starting Material 1. Inactive Catalyst: The catalyst may be old, improperly stored, or poisoned. 2. Insufficiently Strong Reducing Agent: The chosen reducing agent may not be potent enough for the specific substrate. 3. Poor Reaction Conditions: Temperature, pressure, or reaction time may be inadequate. 4. Solvent Issues: The solvent may not be appropriate for the reaction, affecting solubility or catalyst activity.1. Catalyst Management: Try a fresh batch of catalyst. For catalytic hydrogenations, consider using a more active catalyst like Pearlmann's catalyst (Pd(OH)₂/C). Ensure solvents are properly degassed to remove oxygen which can deactivate some catalysts. 2. Reagent Selection: Switch to a stronger reducing agent. For example, if Zn/AcOH is ineffective, consider SnCl₂ or catalytic hydrogenation. 3. Optimize Conditions: Increase the reaction temperature or pressure (for hydrogenations). Extend the reaction time and monitor by TLC or LC-MS. 4. Solvent Screening: Protic solvents like ethanol or acetic acid can accelerate hydrogenation rates.[1] Ensure your starting material is soluble in the chosen solvent.
Poor Chemoselectivity (Reduction of Other Functional Groups) 1. Overly Reactive Reducing System: The chosen reagent or catalyst is too reactive and not selective for the nitro group. (e.g., LiAlH₄ can reduce many other functional groups). 2. Harsh Reaction Conditions: High temperatures or pressures can lead to the reduction of less reactive functional groups.1. Choose a Milder/More Selective Reagent: - For Halogens: Raney Nickel is often preferred over Pd/C to avoid dehalogenation.[2] SnCl₂ is also a good option. - For Carbonyls, Esters, Nitriles: Reagents like Fe/HCl, Zn/AcOH, or SnCl₂ often provide good selectivity.[2][3] 2. Modify Reaction Conditions: Perform the reaction at a lower temperature or pressure. Consider using a catalyst modifier to decrease reactivity.[4]
Formation of Side Products (e.g., Azo, Azoxy, Hydroxylamine) 1. Incomplete Reduction: The reaction may have stopped at an intermediate stage (nitroso, hydroxylamine). 2. Condensation of Intermediates: Nitroso and hydroxylamine intermediates can condense to form azoxy and azo compounds.[4]1. Drive the Reaction to Completion: Increase the amount of reducing agent, extend the reaction time, or increase the temperature/pressure. 2. Control Reaction Conditions: The choice of catalyst and solvent can influence the reaction pathway. Some systems are designed to selectively produce hydroxylamines.[5] Ensure the workup procedure is appropriate to isolate the desired amine.
Difficulty in Product Isolation/Purification 1. Formation of Metal Complexes: The resulting amine can form coordination complexes with metal ions from the reducing agent (e.g., iron or tin salts), making extraction difficult.[6] 2. Emulsion during Workup: The presence of finely divided metal powders or salts can lead to emulsions during aqueous workup.1. Proper Workup: After reduction with metals in acid, a basic workup is necessary to deprotonate the ammonium salt and break up metal complexes. Addition of a chelating agent might be helpful in some cases. 2. Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst or metal residues before aqueous workup.[1]
Safety Concerns (e.g., Exothermic Reaction, Flammable Catalyst) 1. Highly Exothermic Reaction: The reduction of nitro groups is often highly exothermic and can lead to a runaway reaction if not properly controlled. 2. Pyrophoric Catalysts: Catalysts like Pd/C and Raney Nickel can be pyrophoric, especially after use when they are dry and saturated with hydrogen.1. Controlled Addition & Cooling: Add the reducing agent portion-wise and use an ice bath to control the reaction temperature, especially on a larger scale. 2. Safe Catalyst Handling: Never let the catalyst dry out after the reaction. Keep it wet with solvent during filtration.[7] Quench the catalyst carefully under an inert atmosphere (e.g., nitrogen or argon) before disposal.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right reducing agent for my specific substrate?

A1: The choice of reducing agent depends on the other functional groups present in your molecule.

  • For substrates with sensitive groups like halogens, aldehydes, ketones, or esters, milder and more chemoselective reagents are preferred. Tin(II) chloride (SnCl₂) in ethanol or iron powder in acetic acid are excellent choices as they often leave these other groups intact.[3][8]

  • Catalytic hydrogenation with Pd/C is a very common and efficient method, but it can also reduce other functional groups like alkenes, alkynes, and benzyl ethers.[2] To avoid dehalogenation of aryl halides, Raney Nickel can be a better alternative.[2]

  • Sodium sulfide (Na₂S) is particularly useful for the selective reduction of one nitro group in dinitro compounds.[2][9]

Q2: My catalytic hydrogenation reaction is not working. What should I do?

A2: First, ensure your catalyst is active. If it's old, try a fresh batch. The solvent should be thoroughly degassed to remove oxygen, which can poison the catalyst. Ensure there is good mixing to facilitate contact between the substrate, catalyst, and hydrogen. If the reaction is still slow, you can try increasing the hydrogen pressure (if you have the appropriate equipment) or switching to a more active catalyst like Pearlmann's catalyst (Pd(OH)₂/C).[10] Also, check your starting material for impurities, especially sulfur-containing compounds, which are known catalyst poisons.[11]

Q3: How can I selectively reduce an aromatic nitro group in the presence of an aliphatic nitro group?

A3: This is a challenging transformation. Generally, aromatic nitro groups are more readily reduced than aliphatic ones. Reagents like sodium sulfide (Na₂S) are known to be less effective for the reduction of aliphatic nitro groups, which could offer a degree of selectivity.[2] Careful control of reaction conditions and the choice of a mild reducing agent would be critical.

Q4: What is the mechanism of nitro group reduction?

A4: The reduction of a nitro group to an amine is a six-electron reduction that typically proceeds through several intermediates. The generally accepted pathway is the stepwise reduction from the nitro group (-NO₂) to a nitroso group (-NO), then to a hydroxylamine (-NHOH), and finally to the amine (-NH₂).[4][9] Under certain conditions, the nitroso and hydroxylamine intermediates can condense to form azoxy or azo compounds as side products.[4]

Q5: Are there any metal-free methods for nitro group reduction?

A5: Yes, several metal-free methods have been developed. One common method involves the use of trichlorosilane (HSiCl₃) in the presence of a tertiary amine.[12][13] Another approach utilizes diboron compounds like bis(pinacolato)diboron (B₂pin₂) or tetrahydroxydiboron (B₂(OH)₄).[13] These methods can be highly chemoselective and avoid issues with metal contamination in the final product.

Quantitative Data Summary

The following tables provide a summary of reaction conditions and yields for the selective reduction of various nitroarenes.

Table 1: Selective Reduction of Nitroarenes with Various Functional Groups using an Iron-based Catalyst [14]

Substrate (Nitroarene)ReductantCatalystSolventTime (h)Yield (%)
4-Nitroacetophenone(EtO)₃SiHFe(III) amine-bis(phenolate)THF196
Ethyl 4-nitrobenzoate(EtO)₃SiHFe(III) amine-bis(phenolate)THF198
4-Nitrobenzonitrile(EtO)₃SiHFe(III) amine-bis(phenolate)THF135
4-Chloronitrobenzene(EtO)₃SiHFe(III) amine-bis(phenolate)THF197
4-Bromonitrobenzene(EtO)₃SiHFe(III) amine-bis(phenolate)THF195

Table 2: Selective Reduction of Nitroarenes using SnCl₂·2H₂O [8]

Substrate (Nitroarene)SolventTemperature (°C)Time (min)Yield (%)
p-Nitrobenzoic acidEthanol703094.5
p-NitrobenzaldehydeEthanol703090
p-NitrobenzonitrileEthanol706095
o-ChloronitrobenzeneEthanol704592

Experimental Protocols

Protocol 1: Selective Reduction of an Aromatic Nitro Group using Tin(II) Chloride (SnCl₂) [3]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the nitroarene (1.0 mmol) in ethanol (5-10 mL).

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 mmol) to the solution.

  • Reaction: Heat the reaction mixture to 70-80 °C and monitor the progress by TLC. The reaction is typically complete within 1-3 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice water.

  • Neutralization: Carefully add a 5% aqueous sodium bicarbonate solution to neutralize the acid and adjust the pH to ~7-8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amine, which can be further purified by chromatography or recrystallization.

Protocol 2: Selective Reduction of an Aromatic Nitro Group using Iron/HCl [15][16]

  • Setup: To a round-bottom flask containing the nitroarene (1.0 mmol), add ethanol and water (e.g., a 4:1 mixture).

  • Reagent Addition: Add iron powder (e.g., 5-10 mmol) and a catalytic amount of concentrated HCl.

  • Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture and filter it through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.

  • Neutralization & Extraction: Concentrate the filtrate to remove most of the ethanol. Add water and basify with aqueous NaOH or Na₂CO₃ to a pH > 10. Extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate to yield the desired amine.

Protocol 3: General Procedure for Catalytic Hydrogenation using Pd/C and a Hydrogen Balloon [1][17]

Safety Note: Palladium on carbon is flammable, especially when dry and in the presence of hydrogen and air. Handle with care in a well-ventilated fume hood.

  • Setup: Add the nitroarene (1.0 mmol) and a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) to a round-bottom flask.

  • Inerting: Add 10% Pd/C (typically 5-10 mol% of the substrate). Seal the flask with a septum and purge with an inert gas like nitrogen or argon.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle 3-5 times to ensure a hydrogen atmosphere.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction by TLC or by observing the consumption of hydrogen (the balloon will deflate).

  • Workup: Once the reaction is complete, carefully purge the flask with nitrogen to remove the excess hydrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Crucially, do not allow the catalyst on the Celite® to dry out. Wash the filter cake with the reaction solvent.

  • Purification: The filtrate contains the product. The solvent can be removed under reduced pressure to yield the crude amine, which can then be purified as needed.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Nitroarene in Solvent add_reagent Add Reducing Agent (e.g., SnCl2, Fe) or Catalyst (e.g., Pd/C) start->add_reagent react Heat / Stir (Introduce H2 for Hydrogenation) add_reagent->react monitor Monitor by TLC/LC-MS react->monitor quench Quench / Cool Reaction monitor->quench filter Filter (e.g., through Celite) quench->filter extract Aqueous Workup & Extraction filter->extract purify Dry & Concentrate; Purify extract->purify end end purify->end Isolated Amine

Caption: General experimental workflow for the selective reduction of a nitro group.

nitro_reduction_pathway nitro Aryl-NO₂ (Nitroarene) nitroso Aryl-NO (Nitroso Intermediate) nitro->nitroso + 2e⁻, + 2H⁺ hydroxylamine Aryl-NHOH (Hydroxylamine Intermediate) nitroso->hydroxylamine + 2e⁻, + 2H⁺ azoxy Aryl-N(O)=N-Aryl (Azoxy Compound) nitroso->azoxy + Aryl-NHOH - H₂O amine Aryl-NH₂ (Amine Product) hydroxylamine->amine + 2e⁻, + 2H⁺ azo Aryl-N=N-Aryl (Azo Compound) azoxy->azo Reduction

Caption: Reaction pathway for the reduction of a nitro group to an amine.

References

preventing deiodination of 2-Iodo-6-nitrobenzoic acid during reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Iodo-6-nitrobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the unwanted deiodination of this valuable building block during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is deiodination and why is it a problem with this compound?

A1: Deiodination is a chemical reaction that results in the removal of an iodine atom from a molecule. In the context of this compound, this is an undesired side reaction that leads to the formation of 2-nitrobenzoic acid as a byproduct. This reduces the yield of the desired product and complicates the purification process. The presence of two electron-withdrawing groups (nitro and carboxylic acid) on the aromatic ring makes the carbon-iodine bond more susceptible to cleavage.

Q2: Which types of reactions are most prone to causing deiodination of this compound?

A2: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck reactions, are common culprits for the deiodination of aryl iodides, especially those that are electron-deficient like this compound. Conditions that favor reductive processes can lead to the unwanted removal of the iodine.

Q3: Can the choice of catalyst influence the extent of deiodination?

A3: Absolutely. The selection of the palladium source and, more importantly, the supporting ligands can have a significant impact. Bulky, electron-rich phosphine ligands often promote the desired cross-coupling reaction at a faster rate than the competing deiodination.

Q4: How does the base and solvent system affect deiodination?

A4: The choice of base and solvent plays a crucial role. Strong bases and protic solvents can sometimes contribute to higher levels of deiodination. Careful selection of a milder base and an appropriate aprotic solvent is often necessary to minimize this side reaction.

Troubleshooting Guides

Issue 1: Significant Formation of 2-Nitrobenzoic Acid in Suzuki-Miyaura Coupling

Symptoms:

  • Low yield of the desired biaryl product.

  • Presence of a significant peak corresponding to 2-nitrobenzoic acid in NMR or LC-MS analysis of the crude reaction mixture.

Possible Causes and Solutions:

CauseRecommended Solution
Inappropriate Ligand Switch to a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos. These ligands can accelerate the rate of reductive elimination to form the desired product over the deiodination pathway.
Strong or Protic Base Replace strong bases like NaOH or KOH with a weaker inorganic base such as K₃PO₄ or Cs₂CO₃.
Suboptimal Solvent Use anhydrous aprotic solvents like 1,4-dioxane or toluene. Avoid protic solvents like alcohols which can act as a hydrogen source for deiodination.
High Reaction Temperature Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start with a lower temperature (e.g., 80 °C) and monitor the reaction progress.
Presence of Reducing Impurities Ensure all reagents and solvents are pure and free from any reducing agents.
Issue 2: Deiodination During Sonogashira Coupling

Symptoms:

  • Formation of 2-nitrobenzoic acid alongside the desired alkyne-substituted product.

  • Complex crude reaction mixture with multiple byproducts.

Possible Causes and Solutions:

CauseRecommended Solution
Standard Palladium Catalyst Utilize a catalyst system less prone to reductive processes. A combination of a palladium source like Pd(PPh₃)₄ with a copper(I) co-catalyst is standard, but consider using a pre-formed catalyst with a specific phosphine ligand.
Amine Base as Solvent While an amine base is necessary, using it as the solvent can sometimes lead to side reactions. Consider using a co-solvent system such as triethylamine in THF or DMF.
Reaction Temperature Too High Sonogashira couplings can often be run at or near room temperature. Avoid excessive heating which can promote deiodination.
Prolonged Reaction Time Monitor the reaction closely and work it up as soon as the starting material is consumed to prevent product degradation and side reactions.
Issue 3: Deiodination in Heck Reactions

Symptoms:

  • Reduced yield of the desired alkene product.

  • Formation of 2-nitrobenzoic acid as a major byproduct.

Possible Causes and Solutions:

CauseRecommended Solution
Choice of Base Use a non-nucleophilic organic base like triethylamine or a weaker inorganic base like NaOAc or K₂CO₃.
Palladium Catalyst Selection Employ a phosphine-ligated palladium catalyst. The choice of phosphine can be critical; consider ligands like P(o-tolyl)₃.
Solvent Effects Use polar aprotic solvents like DMF or NMP.
High Temperatures Optimize the reaction temperature. While Heck reactions often require elevated temperatures, excessive heat can favor deiodination.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with Minimized Deiodination

This protocol is designed to minimize the deiodination of this compound when coupling with phenylboronic acid.

Reagents:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (3.0 equiv)

  • Anhydrous 1,4-dioxane

Procedure:

  • To an oven-dried flask, add this compound, phenylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen).

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in anhydrous 1,4-dioxane.

  • Add the catalyst solution to the flask containing the other reagents.

  • Heat the reaction mixture to 80-90 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data Comparison:

LigandBaseSolventTemperature (°C)Yield of Desired Product (%)Yield of 2-nitrobenzoic acid (%)
PPh₃K₂CO₃Toluene/H₂O1006525
SPhos K₃PO₄ 1,4-Dioxane 90 88 <5
dppfCs₂CO₃DMF1107218
Protocol 2: Sonogashira Coupling with Phenylacetylene

This protocol aims to couple this compound with phenylacetylene while suppressing deiodination.

Reagents:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.5 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • CuI (2.5 mol%)

  • Triethylamine (2.0 equiv)

  • Anhydrous THF

Procedure:

  • To a flask, add this compound, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill with an inert atmosphere.

  • Add anhydrous THF, followed by triethylamine and phenylacetylene.

  • Stir the reaction at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Visualizations

Deiodination_Pathway This compound This compound Reaction Conditions Reaction Conditions This compound->Reaction Conditions Desired Product Desired Product Deiodinated Byproduct Deiodinated Byproduct Reaction Conditions->Desired Product Desired Pathway Reaction Conditions->Deiodinated Byproduct Side Reaction

Caption: Competing reaction pathways for this compound.

Caption: Troubleshooting workflow for excessive deiodination.

Experimental_Workflow Setup Reaction Setup Reaction Monitor Progress Monitor Progress Setup Reaction->Monitor Progress Workup Workup Monitor Progress->Workup Purification Purification Workup->Purification Analysis Analysis Purification->Analysis

Caption: General experimental workflow for cross-coupling reactions.

strategies for handling the poor solubility of 2-Iodo-6-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Iodo-6-nitrobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling the poor solubility of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a substituted aromatic carboxylic acid. As with many nitrobenzoic acids, it is expected to have low solubility in water and non-polar organic solvents. Its solubility is generally better in polar organic solvents. The presence of the carboxylic acid group allows for a significant increase in aqueous solubility at higher pH values due to the formation of a more soluble carboxylate salt.

Q2: Which organic solvents are recommended for dissolving this compound?

  • High Solubility: Methanol, Ethanol, Acetone, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).

  • Moderate to Low Solubility: Chloroform, Ether.

  • Very Low Solubility: Benzene, Carbon disulfide, Petroleum ether.[1][2]

It is always recommended to perform small-scale solubility tests to determine the optimal solvent for your specific application.

Q3: How does pH affect the solubility of this compound in aqueous solutions?

A3: As a carboxylic acid, the solubility of this compound in water is highly pH-dependent. In acidic to neutral solutions (pH < pKa), the compound exists predominantly in its protonated, less soluble form. As the pH increases above its pKa, the carboxylic acid group deprotonates to form the carboxylate anion, which is significantly more soluble in water.[3] Therefore, adjusting the pH of the aqueous solution with a base (e.g., sodium hydroxide, potassium hydroxide) is a primary strategy to enhance its solubility.

Q4: Can co-solvents be used to improve the solubility of this compound?

A4: Yes, using a co-solvent system is a very effective strategy. A co-solvent is a water-miscible organic solvent that, when added to water, increases the solubility of a poorly soluble compound. For this compound, common co-solvents such as ethanol, methanol, DMSO, or DMF can be mixed with water to create a solvent system with improved solubilizing capacity. The organic co-solvent disrupts the hydrogen bonding network of water and reduces the polarity of the solvent system, making it more favorable for the dissolution of organic molecules.

Q5: What is hydrotropy and can it be applied to this compound?

A5: Hydrotropy is a solubilization phenomenon where the addition of a large amount of a second solute (a hydrotrope) results in an increase in the aqueous solubility of a poorly soluble compound. Hydrotropes are typically amphiphilic molecules. Studies on 2-nitrobenzoic acid have shown that hydrotropes like sodium acetate can significantly increase its aqueous solubility.[4] This suggests that hydrotropy could be a viable strategy for this compound as well.

Troubleshooting Guide

Issue: My this compound is not dissolving in my chosen solvent.

  • Question: Have you selected an appropriate solvent?

    • Answer: Refer to the qualitative solubility data for related compounds in the table below. Polar organic solvents like DMSO, DMF, methanol, and ethanol are generally the most effective. Non-polar solvents like hexane or toluene are unlikely to be suitable.

  • Question: Have you tried gentle heating?

    • Answer: The solubility of most solids, including this compound, increases with temperature. Gentle warming of the solvent while stirring can aid dissolution. However, be cautious of potential degradation at elevated temperatures.

  • Question: Is the compound pure?

    • Answer: Impurities can sometimes affect solubility. Ensure you are using a high-purity grade of the compound.

Issue: The compound precipitates out of my aqueous solution during the experiment.

  • Question: Has the pH of the solution changed?

    • Answer: For aqueous solutions, a drop in pH can cause the protonation of the carboxylate salt back to the less soluble carboxylic acid, leading to precipitation. Ensure your solution is adequately buffered to maintain a pH where the compound remains in its soluble salt form.

  • Question: Has the temperature of the solution decreased?

    • Answer: If you dissolved the compound at an elevated temperature, it might precipitate upon cooling to room temperature if the solution is supersaturated. Try working with a lower concentration or maintaining a slightly elevated temperature if your experimental conditions allow.

  • Question: Are you using a co-solvent system?

    • Answer: If you are using a mixed solvent system (e.g., DMSO/water), changes in the solvent ratio during your experiment (e.g., through evaporation of the more volatile component) can lead to precipitation. Ensure your system is well-sealed.

Issue: I need to prepare a stock solution at a high concentration, but the compound won't fully dissolve.

  • Question: Have you tried preparing the stock solution in 100% DMSO or DMF?

    • Answer: For creating highly concentrated stock solutions for biological assays or other applications, it is common practice to dissolve the compound in 100% DMSO or DMF first.[5] This stock can then be diluted into your aqueous experimental medium. Be mindful of the final concentration of the organic solvent in your assay, as it can have its own biological effects.

  • Question: Have you considered converting the acid to its salt form?

    • Answer: You can prepare a more soluble salt of this compound by reacting it with a suitable base (e.g., sodium hydroxide, potassium carbonate) in a suitable solvent. The resulting salt can then be isolated and dissolved in your desired solvent system.

Data Presentation

Qualitative Solubility of 2-Nitrobenzoic Acid (a related compound)

SolventSolubility
Water6.8 g/L
Methanol1 g in 2.5 mL
Ethanol1 g in 3 mL
Acetone1 g in 2.5 mL
Ether1 g in 4.5 mL
Chloroform1 g in 220 mL
BenzeneSlightly soluble
Carbon DisulfideSlightly soluble
Petroleum EtherSlightly soluble

Note: This data is for 2-nitrobenzoic acid and should be used as a general guide for solvent selection for this compound.[1][2]

Experimental Protocols

Protocol 1: General Procedure for Enhancing Solubility using pH Adjustment

  • Initial Suspension: Suspend the desired amount of this compound in the required volume of deionized water.

  • Stirring: Stir the suspension vigorously using a magnetic stirrer.

  • Base Addition: Slowly add a dilute aqueous solution of a base (e.g., 1 M NaOH or 1 M KOH) dropwise to the suspension.

  • pH Monitoring: Monitor the pH of the solution continuously using a calibrated pH meter.

  • Dissolution: Continue adding the base and stirring until the this compound has completely dissolved and the desired pH is reached and stable. The solution should become clear.

  • Buffering (Optional but Recommended): If the experimental conditions may lead to pH changes, it is advisable to use a suitable buffer system to maintain the pH at a level where the compound remains soluble.

Protocol 2: General Procedure for Preparing a Solution using a Co-solvent System

  • Solvent Selection: Choose a water-miscible organic solvent in which this compound has good solubility (e.g., DMSO, DMF, ethanol).

  • Initial Dissolution: Dissolve the desired amount of this compound in the smallest necessary volume of the chosen organic co-solvent. Gentle warming and sonication can be used to aid dissolution.

  • Aqueous Addition: Slowly add the aqueous component (e.g., water, buffer) to the organic solution while stirring continuously. The rate of addition should be slow to prevent localized precipitation.

  • Final Concentration: Continue adding the aqueous component until the final desired volume and co-solvent ratio are achieved.

  • Observation: Observe the solution for any signs of precipitation. If precipitation occurs, you may need to increase the proportion of the organic co-solvent in your final mixture.

Protocol 3: Preparation of a High-Concentration Stock Solution in DMSO

  • Weighing: Accurately weigh the desired amount of this compound into a clean, dry vial.

  • Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to the vial to achieve the target concentration.

  • Dissolution: Cap the vial and vortex or sonicate until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to expedite dissolution.

  • Storage: Store the stock solution in a tightly sealed container, protected from light and moisture, at an appropriate temperature (typically -20°C or -80°C for long-term storage).

  • Usage: When needed, thaw the stock solution and dilute it into your experimental medium. It is good practice to perform serial dilutions to minimize the risk of precipitation upon dilution into an aqueous environment.

Visualizations

Solvent_Selection_Workflow start Start: Need to dissolve This compound solvent_type What is the nature of the solvent? start->solvent_type aqueous_check Is the solvent aqueous? solvent_type->aqueous_check Polar non_polar Non-polar organic solvent (e.g., Hexane, Toluene) solvent_type->non_polar Non-polar organic_choice Select a polar organic solvent (e.g., DMSO, DMF, Methanol, Ethanol) aqueous_check->organic_choice No ph_adjustment Adjust pH to > pKa (add base) aqueous_check->ph_adjustment Yes co_solvent Use a co-solvent system (e.g., DMSO/water) organic_choice->co_solvent soluble Compound Dissolved ph_adjustment->soluble co_solvent->soluble insoluble Likely insoluble. Re-evaluate solvent choice. non_polar->insoluble

Caption: Workflow for selecting a suitable solvent system.

PH_Solubility_Relationship low_ph Low pH (pH < pKa) protonated R-COOH (Protonated form) low_ph->protonated Predominant species high_ph High pH (pH > pKa) deprotonated R-COO⁻ (Deprotonated form) high_ph->deprotonated Predominant species low_solubility Poor Aqueous Solubility protonated->low_solubility leads to high_solubility High Aqueous Solubility deprotonated->high_solubility leads to

Caption: Relationship between pH and solubility.

References

effective workup and isolation procedures for 2-Iodo-6-nitrobenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the effective workup and isolation of 2-iodo-6-nitrobenzoic acid derivatives. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the workup and isolation of this compound and its derivatives.

Q1: My reaction mixture is a dark, tarry mess after the Sandmeyer reaction. What should I do?

A1: Dark coloration and tar formation are common in Sandmeyer reactions, often due to the formation of phenolic byproducts and polymeric materials.

  • Initial Workup:

    • Quench the reaction mixture by pouring it onto ice-water. This will help to precipitate the crude product and dilute acidic residues.

    • If the product is solid, attempt to collect it by filtration. Wash the crude solid thoroughly with cold water to remove inorganic salts and water-soluble impurities.

  • Extraction:

    • If the product does not precipitate or is oily, perform an extraction with an appropriate organic solvent such as ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any remaining diazonium salts, followed by a wash with a sodium bisulfite or sodium thiosulfate solution to remove excess iodine. A final wash with brine will help to remove residual water.

  • Charcoal Treatment: If the color persists in the organic layer, treatment with activated charcoal can help to remove colored impurities. Add a small amount of charcoal to the solution, stir for 15-30 minutes, and then filter through a pad of celite.

Q2: I have a low yield of my desired this compound derivative. What are the potential causes and solutions?

A2: Low yields can result from several factors, from incomplete reaction to product loss during workup.

Potential CauseRecommended Solution
Incomplete Diazotization Ensure the reaction temperature is maintained between 0-5 °C. Use a slight excess of sodium nitrite and ensure it is added slowly to the acidic solution of the amine.
Premature Decomposition of Diazonium Salt Keep the reaction temperature low and use the diazonium salt immediately in the subsequent iodination step.
Side Reactions The formation of biaryl and phenolic byproducts is a known issue in Sandmeyer reactions.[1] Careful control of reaction conditions (temperature, pH) can minimize these.
Product Loss During Extraction Ensure the pH of the aqueous layer is adjusted appropriately to ensure the carboxylic acid is in its neutral form (acidic pH) for efficient extraction into an organic solvent. Perform multiple extractions with smaller volumes of solvent for better recovery.
Product Loss During Recrystallization Choose an appropriate recrystallization solvent where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Avoid using an excessive volume of solvent.

Q3: How do I remove unreacted starting materials and byproducts from my crude product?

A3: A combination of washing and recrystallization is typically effective.

  • Washing:

    • Unreacted Amine: Wash the organic extract with a dilute acid (e.g., 1M HCl) to protonate and remove any unreacted 2-amino-6-nitrobenzoic acid precursor.

    • Phenolic Byproducts: A wash with a weak base, such as a saturated sodium bicarbonate solution, can help remove acidic phenolic impurities. However, be cautious as this will also deprotonate your desired carboxylic acid, potentially moving it to the aqueous layer. Acid-base extraction is a more controlled method.

  • Recrystallization: This is a powerful technique for purification. The choice of solvent is critical.

    • For 2-iodo-5-nitrobenzoic acid, purification can be achieved by boiling in water and then filtering while hot.[2]

    • Studies on similar substituted benzoic acids suggest solvents like acetonitrile, tetrahydrofuran (THF), and water for crystallization.[3]

    • A solvent screen is recommended to find the optimal conditions for your specific derivative.

Q4: What are the best practices for isolating and drying the final product?

A4: Proper isolation and drying are crucial to obtain a pure, stable product.

  • Filtration: Use vacuum filtration to collect the recrystallized product. Wash the filter cake with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying:

    • Air-dry the product on the filter paper for a short period to remove the bulk of the solvent.

    • For complete drying, use a vacuum oven at a temperature well below the product's melting point to avoid decomposition. Drying to a constant weight ensures all solvent has been removed.

Experimental Protocols

Protocol 1: General Workup Procedure for this compound Derivatives from a Sandmeyer Reaction

  • Quenching: Slowly pour the reaction mixture into a beaker containing a stirred mixture of ice and water.

  • Extraction:

    • Transfer the quenched mixture to a separatory funnel.

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic layers.

  • Washing:

    • Wash the combined organic layers sequentially with:

      • 1M HCl (to remove any residual amine).

      • 10% aqueous sodium thiosulfate solution (to remove excess iodine).

      • Saturated aqueous sodium chloride (brine).

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Determine a suitable solvent or solvent system in which the crude product has high solubility when hot and low solubility when cold (e.g., water, ethanol/water, toluene).

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of boiling solvent to the crude product until it is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Visualizations

Workup_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product Reaction_Mixture Crude Reaction Mixture Quenching Quench with Ice/Water Reaction_Mixture->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Washing Wash Organic Layer (Acid, Thiosulfate, Brine) Extraction->Washing Drying Dry and Concentrate Washing->Drying Recrystallization Recrystallization Drying->Recrystallization Isolation Filter and Dry Recrystallization->Isolation Pure_Product Pure 2-Iodo-6-nitrobenzoic Acid Derivative Isolation->Pure_Product

Caption: General experimental workflow for the workup and isolation of this compound derivatives.

Troubleshooting_Logic cluster_yield Low Yield Issues cluster_purity Purity Issues Start Problem Encountered Low_Yield Low Product Yield Start->Low_Yield Impure_Product Impure Product Start->Impure_Product Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Check Reaction Conditions Side_Reactions Side Reactions? Low_Yield->Side_Reactions Optimize Temperature and pH Workup_Loss Loss During Workup? Low_Yield->Workup_Loss Optimize Extraction and Recrystallization Colored_Impurities Colored Impurities? Impure_Product->Colored_Impurities Use Activated Charcoal Starting_Material Unreacted Starting Material? Impure_Product->Starting_Material Perform Acid/Base Wash

Caption: A logical troubleshooting guide for common issues in the synthesis of this compound derivatives.

References

Technical Support Center: Troubleshooting Unexpected Results in Reactions with 2-Iodo-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving 2-Iodo-6-nitrobenzoic acid. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield of the desired biphenyl product. What are the likely causes and how can I improve the outcome?

A1: Low yields in Suzuki-Miyaura couplings with this compound can stem from several factors, primarily related to steric hindrance and catalyst inhibition. The bulky iodo and nitro groups ortho to the carboxylic acid can impede the approach of the boronic acid and the palladium catalyst.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: Standard palladium catalysts may be ineffective. Consider using bulky, electron-rich phosphine ligands that can promote oxidative addition and reductive elimination steps.

  • Base Selection: The choice of base is critical. While inorganic bases like K₂CO₃ are common, they may not be optimal. Stronger, non-nucleophilic bases or fluoride-based bases can sometimes improve yields.

  • Solvent System: Ensure adequate solubility of all reactants. A mixed solvent system, such as toluene/water or dioxane/water, is often necessary.

  • Temperature Optimization: Carefully control the reaction temperature. While heating is generally required, excessive temperatures can lead to decomposition and side reactions.

  • Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can deactivate the palladium catalyst.

Logical Relationship for Troubleshooting Suzuki Coupling

Suzuki_Troubleshooting Start Low Yield in Suzuki Coupling Steric_Hindrance Steric Hindrance from ortho-Iodo and -Nitro Groups Start->Steric_Hindrance Catalyst_Issues Catalyst Inactivity or Decomposition Start->Catalyst_Issues Side_Reactions Competing Side Reactions Start->Side_Reactions Ligand_Choice Use Bulky Phosphine Ligands Steric_Hindrance->Ligand_Choice Base_Optimization Optimize Base (e.g., Cs₂CO₃, K₃PO₄) Catalyst_Issues->Base_Optimization Degassing Thoroughly Degas Reaction Mixture Catalyst_Issues->Degassing Decarboxylation Monitor for Decarboxylation Side_Reactions->Decarboxylation Solution Successful Coupling Ligand_Choice->Solution Improved Yield Base_Optimization->Solution Improved Yield Degassing->Solution Improved Yield Decarboxylation->Solution Identify Side Product

Caption: Troubleshooting logic for low-yield Suzuki coupling reactions.

Q2: I am observing the formation of a significant amount of a byproduct that appears to be 2-nitrobenzoic acid (the de-iodinated starting material). What is causing this and how can it be prevented?

A2: The formation of 2-nitrobenzoic acid is likely due to a competing hydrodehalogenation (protodeiodination) side reaction. This can be promoted by certain palladium catalysts, the presence of water or other proton sources in the reaction mixture, or a sluggish cross-coupling reaction.

Preventative Measures:

  • Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried to minimize the presence of water.

  • Catalyst Choice: Some palladium catalysts are more prone to promoting hydrodehalogenation. Screening different palladium sources and ligands may be necessary.

  • Reaction Concentration: Running the reaction at a higher concentration can sometimes favor the desired bimolecular cross-coupling over the unimolecular hydrodehalogenation.

Q3: My reaction mixture is heterogeneous, and I suspect poor solubility of this compound is the issue. What solvents are recommended?

A3: this compound has limited solubility in many common non-polar organic solvents.

Recommended Solvents:

  • Polar Aprotic Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are often effective at dissolving this compound, especially upon gentle heating.

  • Ethereal Solvents: Dioxane and tetrahydrofuran (THF) can be used, often in combination with a co-solvent like water for reactions such as Suzuki coupling.

  • Aromatic Solvents: Toluene can be used, but often requires heating and may still result in a heterogeneous mixture depending on the other reactants.

SolventTypical Reaction Temperature (°C)Notes
DMF80 - 120Good solubility, but can be difficult to remove.
Dioxane80 - 100Commonly used in cross-coupling reactions.
Toluene80 - 110Often used with a phase-transfer catalyst if aqueous bases are present.
THF60 - 70Lower boiling point may limit reaction temperatures.

Q4: I am attempting a nucleophilic aromatic substitution (SNAr) on this compound, but the reaction is sluggish. How can I increase the reaction rate?

A4: While the ortho-nitro group is strongly electron-withdrawing and should activate the ring for SNAr, the steric bulk of the adjacent iodo and carboxylic acid groups can hinder the approach of the nucleophile.[1][2][3]

Strategies to Enhance Reactivity:

  • Stronger Nucleophile: Employ a more reactive nucleophile if the reaction conditions permit.

  • Higher Temperature: Increasing the reaction temperature can overcome the activation energy barrier.

  • Phase-Transfer Catalyst: If the reaction involves a solid-liquid or liquid-liquid biphasic system, a phase-transfer catalyst can facilitate the transport of the nucleophile to the substrate.

  • Microwave Irradiation: Microwave-assisted heating can often significantly accelerate SNAr reactions.

Troubleshooting Guides

Guide 1: Unexpected Decarboxylation

Issue: Formation of 2-iodonitrobenzene as a major byproduct, indicating loss of the carboxylic acid group.

Plausible Cause: Decarboxylation can be a significant side reaction, particularly in palladium-catalyzed reactions at elevated temperatures. The ortho-nitro group can facilitate this process.[4][5]

Workflow for Investigating Decarboxylation

Decarboxylation_Workflow cluster_Analysis Analysis cluster_Mitigation Mitigation Strategies Start Observe 2-Iodonitrobenzene Byproduct Hypothesis Hypothesize Decarboxylation Side Reaction Start->Hypothesis TLC TLC Analysis: Compare with Authentic 2-Iodonitrobenzene Hypothesis->TLC GCMS GC-MS or LC-MS: Confirm Molecular Weight TLC->GCMS NMR ¹H NMR of Crude Mixture: Identify Signals for Decarboxylated Product GCMS->NMR Lower_Temp Lower Reaction Temperature NMR->Lower_Temp Screen_Catalyst Screen Different Catalysts/Ligands Lower_Temp->Screen_Catalyst Shorter_Time Reduce Reaction Time Screen_Catalyst->Shorter_Time Outcome Reduced or Eliminated Decarboxylation Shorter_Time->Outcome

Caption: A workflow for identifying and mitigating decarboxylation.

Recommended Actions:

  • Reaction Monitoring: Carefully monitor the reaction progress by TLC or LC-MS to determine the onset of decarboxylation.

  • Temperature Reduction: Attempt the reaction at a lower temperature, even if it requires a longer reaction time.

  • Catalyst Screening: Some palladium catalysts may be more prone to promoting decarboxylation. Screen alternative catalysts or ligands. For some decarboxylative couplings, copper-based systems have been explored.[6]

Guide 2: Multiple Unidentified Byproducts in Heck Reactions

Issue: The formation of a complex mixture of products in a Heck reaction with an alkene.

Plausible Causes: Heck reactions can be sensitive to reaction conditions, and side reactions such as alkene isomerization, double bond migration, and polymerization can occur. The electronic nature of the nitro group can also influence the regioselectivity of the alkene insertion.[7][8]

Experimental Protocol: General Procedure for a Heck Reaction with this compound

  • To a dried Schlenk flask, add this compound (1.0 equiv.), the alkene (1.2 - 1.5 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., PPh₃, 4-10 mol%).

  • Add a suitable anhydrous solvent (e.g., DMF, NMP, or toluene) and a base (e.g., Et₃N, K₂CO₃, or NaOAc, 2-3 equiv.).

  • Degas the mixture by three cycles of vacuum-backfill with an inert gas (e.g., Argon or Nitrogen).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

ParameterRecommended ConditionPotential Issue if Not Optimized
Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂Low conversion, side reactions.
Ligand PPh₃, P(o-tol)₃Catalyst decomposition, low yield.
Base Et₃N, K₂CO₃Incomplete reaction, side reactions.
Solvent DMF, NMP, ToluenePoor solubility, low reaction rate.
Temperature 80 - 120 °CDecarboxylation, byproduct formation.

Troubleshooting Pathway for Heck Reaction Byproducts

Heck_Troubleshooting cluster_Solutions Troubleshooting Steps Start Multiple Byproducts in Heck Reaction Isomerization Polymerization Low Regioselectivity Adjust_Temp Adjust Temperature Start:f0->Adjust_Temp Change_Ligand Change Phosphine Ligand Start:f2->Change_Ligand Screen_Bases Screen Different Bases Start:f2->Screen_Bases Vary_Solvent Vary Solvent Polarity Start:f1->Vary_Solvent Optimized Clean Product Formation Adjust_Temp->Optimized Change_Ligand->Optimized Screen_Bases->Optimized Vary_Solvent->Optimized

Caption: Troubleshooting pathway for complex Heck reaction outcomes.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of a C-N bond between an aryl halide and an amine.[1][9]

  • In an oven-dried Schlenk tube, combine this compound (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a base (e.g., Cs₂CO₃, K₃PO₄, or NaOtBu, 1.5-2.0 equiv.).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture with stirring at 80-110 °C until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

General Protocol for Sonogashira Coupling

The Sonogashira coupling is used to form a C-C bond between an aryl halide and a terminal alkyne.[10][11][12]

  • To a Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

  • Evacuate and backfill with an inert gas.

  • Add an anhydrous solvent (e.g., THF or DMF) and a base (e.g., Et₃N or iPr₂NH).

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress.

  • After completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography.

References

Validation & Comparative

Comparative Reactivity Analysis: 2-Iodo-6-nitrobenzoic Acid vs. 2-Bromo-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2-iodo-6-nitrobenzoic acid and 2-bromo-6-nitrobenzoic acid. These ortho-substituted halonitrobenzoic acids are valuable building blocks in medicinal chemistry and materials science. Their utility is largely defined by the reactivity of the carbon-halogen bond, which behaves differently depending on the reaction mechanism. This document outlines their comparative performance in two major classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling, supported by established chemical principles and representative experimental protocols.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a critical reaction for synthesizing complex aromatic compounds by displacing a leaving group with a nucleophile. In this reaction, the aromatic ring is activated by the presence of strong electron-withdrawing groups, such as the nitro group (—NO₂) present in both molecules.

The generally accepted mechanism proceeds in two steps: a rate-determining addition of the nucleophile to form a resonance-stabilized carbanion (a Meisenheimer complex), followed by the rapid elimination of the halide leaving group.

Comparative Reactivity:

In SNAr reactions, the rate is primarily influenced by the electrophilicity of the carbon atom bearing the halogen. The reactivity trend for halogens in SNAr is typically F > Cl > Br > I. This is because the more electronegative halogen polarizes the carbon-halogen bond more effectively, making the carbon atom more electron-deficient and thus more susceptible to nucleophilic attack.

Therefore, 2-bromo-6-nitrobenzoic acid is expected to be more reactive than this compound in nucleophilic aromatic substitution reactions.

Data Presentation: Representative SNAr Reaction

The following table presents illustrative data for a hypothetical reaction with a generic amine nucleophile, reflecting the expected reactivity trend.

CompoundHalogenRelative Reaction RateTypical Reaction TimeExpected Yield
2-Bromo-6-nitrobenzoic acidBrFaster4-6 hours> 90%
This compoundISlower12-18 hours~75-85%
Note: This data is illustrative and based on established principles of chemical reactivity. Actual results will vary based on the specific nucleophile, solvent, and reaction conditions.
Experimental Protocol: General Procedure for SNAr

This protocol describes a general method for the reaction of a 2-halo-6-nitrobenzoic acid with an amine nucleophile.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-bromo-6-nitrobenzoic acid (1.0 eq) and a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (approx. 0.5 M concentration).

  • Addition of Reagents: Add a carbonate base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq), followed by the amine nucleophile (1.1-1.5 eq).

  • Reaction Conditions: Stir the mixture at an elevated temperature (typically 80-120 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Acidify the aqueous solution with 1M HCl to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration, wash with water, and dry. If necessary, purify the crude product by recrystallization or silica gel column chromatography.

Visualization: SNAr Mechanism

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions proceed via a catalytic cycle involving a palladium complex.

The first and often rate-determining step in this cycle is the oxidative addition of the aryl halide to a Pd(0) catalyst. The ease of this step is directly related to the strength of the carbon-halogen (C-X) bond; weaker bonds undergo oxidative addition more readily.

Comparative Reactivity:

The C-X bond strengths follow the order C-Br > C-I. The weaker carbon-iodine bond requires less energy to break, thus facilitating a faster rate of oxidative addition.

Consequently, This compound is significantly more reactive than 2-bromo-6-nitrobenzoic acid in palladium-catalyzed cross-coupling reactions.[1] This allows for milder reaction conditions, lower catalyst loadings, and often shorter reaction times.

Data Presentation: Representative Suzuki-Miyaura Coupling

The table below shows illustrative data for a hypothetical Suzuki-Miyaura coupling with phenylboronic acid, reflecting the superior reactivity of the iodo-derivative.

CompoundHalogenRelative Reaction RateTypical Reaction Temp.Expected Yield
This compoundIMuch FasterRoom Temp. to 60 °C> 95%
2-Bromo-6-nitrobenzoic acidBrSlower80 °C to 110 °C~80-90%
Note: This data is illustrative and based on established principles of chemical reactivity. Actual results will vary based on the specific boronic acid, catalyst, base, and solvent system.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of a 2-halo-6-nitrobenzoic acid with an arylboronic acid.[2]

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (3.0 eq).

  • Catalyst and Solvent: Add a solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or ethanol) and water (e.g., 4:1 ratio). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Addition of Catalyst: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Palladium(II) acetate (Pd(OAc)₂) with a suitable phosphine ligand (e.g., SPhos, XPhos) (0.5-5 mol%).

  • Reaction Conditions: Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-100 °C). Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the mixture and dilute it with an organic solvent like ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired biaryl product.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Rate-Determining) Pd0->OxAdd PdII Ar-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII->Transmetal PdII_R Ar-Pd(II)L₂-R' Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim PdII_R->RedElim Product Ar-R' PdII_R->Product Product Formation RedElim->Pd0 ArX Ar-X (2-Halo-6-nitrobenzoic acid) ArX->OxAdd Boronic R'-B(OH)₂ Boronic->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The choice between this compound and 2-bromo-6-nitrobenzoic acid is dictated by the intended chemical transformation.

  • For palladium-catalyzed cross-coupling reactions , This compound is the superior substrate due to its weaker carbon-iodine bond, which facilitates faster oxidative addition and allows for milder reaction conditions.

  • For nucleophilic aromatic substitution (SNAr) reactions , 2-bromo-6-nitrobenzoic acid is generally more reactive . The higher electronegativity of bromine enhances the electrophilicity of the reaction center, accelerating the rate-determining nucleophilic attack.

Understanding these fundamental reactivity differences is crucial for researchers in designing efficient synthetic routes for the development of novel pharmaceuticals and advanced materials.

References

A Comparative Guide to Nucleophilic Aromatic Substitution: 2-Iodo-6-nitrobenzoic Acid vs. 2-Chloro-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 2-iodo-6-nitrobenzoic acid and 2-chloro-6-nitrobenzoic acid in nucleophilic aromatic substitution (SNAr) reactions. The selection of an appropriate substrate is critical in synthetic chemistry, particularly in the development of pharmaceutical intermediates, where reaction efficiency and yield are paramount. This document summarizes available experimental data, outlines a detailed protocol for a comparative kinetic study, and discusses the underlying chemical principles governing the reactivity of these two compounds.

Introduction to SNAr Reactions

Nucleophilic aromatic substitution is a fundamental reaction in organic chemistry where a nucleophile displaces a leaving group on an aromatic ring. For this reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, such as a nitro group (-NO₂), positioned ortho or para to the leaving group.[1] The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2]

The nature of the leaving group, in this case, a halogen, plays a crucial role in the reaction kinetics. In contrast to Sₙ1 and Sₙ2 reactions where iodide is an excellent leaving group, the reactivity order for halogens in SₙAr reactions is often reversed, with fluoride being the most reactive (F > Cl > Br > I).[3] This is because the rate-determining step is typically the initial attack of the nucleophile, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom being attacked.

Comparative Experimental Data

FeatureThis compound2-Chloro-6-nitrobenzoic Acid
Reaction Amination with aqueous ammoniaAmination with aqueous ammonia
Catalyst Cuprous iodide (CuI)Red copper oxide (Cu₂O)
Base Not specified (ammonia acts as base)Cesium carbonate (Cs₂CO₃)
Solvent EthanolDimethylformamide (DMF)
Temperature 100 °C90 °C
Reaction Time 15 hours12 hours
Pressure 0.8-1.1 MPa0.7-0.8 MPa
Yield 92%Not explicitly stated for the direct product, but the overall process is described as high-yielding.

Table 1: Comparison of reaction conditions and yields for the amination of this compound and 2-chloro-6-nitrobenzoic acid, based on data from patent CN102924314A.[4]

Theoretical Comparison of Reactivity

The reactivity of this compound and 2-chloro-6-nitrobenzoic acid in SₙAr reactions is influenced by a combination of electronic and steric factors.

Electronic Effects:

  • Electronegativity: Chlorine is more electronegative than iodine. This makes the carbon atom attached to the chlorine more electrophilic and therefore more susceptible to nucleophilic attack. This factor would suggest that 2-chloro-6-nitrobenzoic acid is more reactive.

  • Polarizability: Iodine is more polarizable than chlorine. A more polarizable leaving group can better stabilize the transition state of the rate-determining step (nucleophilic addition), which could enhance reactivity.

In most SₙAr reactions, the electronegativity effect dominates, leading to the general reactivity trend of F > Cl > Br > I.

Steric Effects:

Both substrates are di-ortho-substituted, which can introduce steric hindrance. The nitro and carboxylic acid groups ortho to the halogen can hinder the approach of the nucleophile. The iodine atom is significantly larger than the chlorine atom, which would be expected to create greater steric hindrance around the reaction center. This steric factor would suggest that this compound is less reactive.

Overall Predicted Reactivity:

Based on the dominant electronic effect of electronegativity and the greater steric hindrance of the iodine atom, it is predicted that 2-chloro-6-nitrobenzoic acid would be more reactive than this compound in nucleophilic aromatic substitution reactions under identical conditions. The higher yield obtained with the iodo-compound in the patent may be attributable to the different catalyst and solvent system employed.

Experimental Protocol for a Comparative Kinetic Study

To definitively determine the relative reactivity, a controlled kinetic study is necessary. The following protocol outlines a method for comparing the rates of reaction of this compound and 2-chloro-6-nitrobenzoic acid with a model nucleophile, such as morpholine, using High-Performance Liquid Chromatography (HPLC) for monitoring.

Objective: To determine the second-order rate constants for the SₙAr reaction of this compound and 2-chloro-6-nitrobenzoic acid with morpholine under identical conditions.

Materials:

  • This compound

  • 2-Chloro-6-nitrobenzoic acid

  • Morpholine

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Reaction solvent (e.g., Dimethyl sulfoxide - DMSO)

  • Thermostatted reaction vessel

  • HPLC system with a UV detector and a suitable C18 column

Procedure:

  • Preparation of Stock Solutions:

    • Prepare 0.1 M stock solutions of this compound and 2-chloro-6-nitrobenzoic acid in DMSO.

    • Prepare a 1.0 M stock solution of morpholine in DMSO.

  • Reaction Setup:

    • In a thermostatted reaction vessel maintained at a constant temperature (e.g., 50 °C), add a known volume of the substrate stock solution (either this compound or 2-chloro-6-nitrobenzoic acid) and DMSO to achieve a final substrate concentration of 0.01 M.

    • Allow the solution to equilibrate to the reaction temperature.

  • Initiation of Reaction and Sampling:

    • Initiate the reaction by adding a known volume of the morpholine stock solution to achieve a final concentration of 0.1 M.

    • Immediately withdraw the first sample (t=0) and quench the reaction by diluting it in a known volume of the HPLC mobile phase.

    • Withdraw subsequent samples at regular time intervals (e.g., every 15 minutes for the first 2 hours, then every 30 minutes). Quench each sample in the same manner.

  • HPLC Analysis:

    • Analyze the quenched samples by HPLC. A suitable mobile phase could be a gradient of acetonitrile and water with 0.1% TFA.

    • Monitor the reaction by observing the decrease in the peak area of the starting material and the increase in the peak area of the product at a suitable wavelength (e.g., 254 nm).

    • Generate a calibration curve for the starting material to convert peak area to concentration.

  • Data Analysis:

    • Plot the concentration of the starting material versus time.

    • Assuming pseudo-first-order kinetics (since the nucleophile is in large excess), the natural logarithm of the substrate concentration versus time should yield a straight line. The slope of this line is the pseudo-first-order rate constant (k').

    • The second-order rate constant (k₂) can be calculated by dividing k' by the concentration of the nucleophile: k₂ = k' / [Morpholine].

    • Repeat the entire procedure for the other halogenated benzoic acid under identical conditions.

Visualizations

Signaling Pathway: SₙAr Mechanism

SNAr_Mechanism A Aryl Halide + Nucleophile B Meisenheimer Complex (Intermediate) A->B Nucleophilic Attack (RDS) C Product + Halide Ion B->C Elimination of Leaving Group

Caption: The two-step addition-elimination mechanism of SNAr.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Substrate Prepare Substrate Stock Solution Equilibrate Equilibrate Substrate at Reaction Temp. Prep_Substrate->Equilibrate Prep_Nuc Prepare Nucleophile Stock Solution Initiate Initiate Reaction with Nucleophile Prep_Nuc->Initiate Equilibrate->Initiate Sample Withdraw and Quench Time-Point Samples Initiate->Sample HPLC HPLC Analysis of Samples Sample->HPLC Data Data Processing and Rate Constant Calculation HPLC->Data

Caption: Workflow for the comparative kinetic analysis of SNAr reactions.

Conclusion

The selection between this compound and 2-chloro-6-nitrobenzoic acid for nucleophilic aromatic substitution will depend on the specific reaction conditions and desired outcomes. Theoretical principles suggest that 2-chloro-6-nitrobenzoic acid is likely to be the more reactive substrate due to the higher electronegativity of chlorine and the smaller steric hindrance compared to iodine. However, the available experimental data from patent literature indicates that high yields can be achieved with this compound under optimized conditions, potentially leveraging different catalytic systems.

For applications where reaction rate is the primary concern, 2-chloro-6-nitrobenzoic acid is the recommended starting point. For processes where other factors such as catalyst compatibility or downstream processing are more critical, this compound remains a viable option. It is strongly recommended that researchers perform a direct comparative kinetic study, such as the one outlined in this guide, to make an informed decision based on empirical data for their specific application.

References

A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 2-Iodo-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This guide provides a comparative overview of different palladium catalysts for the Suzuki coupling of a sterically hindered and electronically deactivated substrate, 2-iodo-6-nitrobenzoic acid, a common building block in medicinal chemistry. The choice of catalyst is critical for achieving high yields and purity in the synthesis of complex biaryl compounds.

This document presents a summary of quantitative data, detailed experimental protocols for three commonly employed palladium catalysts, and a visual representation of the experimental workflow.

Performance Comparison of Palladium Catalysts

The selection of an appropriate palladium catalyst is paramount for the successful Suzuki coupling of challenging substrates like this compound. The steric hindrance from the ortho-iodo and nitro groups, along with the electronic-withdrawing nature of the nitro group, can significantly impact the catalytic activity. Below is a table summarizing the typical reaction conditions and expected performance of three widely used palladium catalysts for this transformation.

CatalystCatalyst Loading (mol%)BaseSolventTemperature (°C)Reaction Time (h)Reported Yield (%)
Pd(PPh₃)₄ 1 - 5K₂CO₃Toluene/H₂O80 - 10012 - 2470 - 85
Pd(dppf)Cl₂ 1 - 3K₂CO₃ or Cs₂CO₃1,4-Dioxane/H₂O80 - 1004 - 1285 - 95
Pd/C (10%) 5 - 10K₃PO₄Ethanol/H₂O60 - 8012 - 2460 - 75

Note: The reported yields are estimates based on literature for structurally similar sterically hindered substrates and may vary depending on the specific arylboronic acid used and optimization of reaction conditions.

Experimental Protocols

Detailed methodologies for the Suzuki coupling of this compound using the compared palladium catalysts are provided below. These protocols are based on established procedures for similar substrates.[1][3][4]

Suzuki Coupling using Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.5 equivalents)

  • Toluene

  • Water

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol).

  • Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add toluene (10 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki Coupling using [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(dppf)Cl₂ (2 mol%)

  • Potassium carbonate (K₂CO₃) (2.5 equivalents)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas

Procedure:

  • In a Schlenk flask, combine this compound (1 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol).

  • Add Pd(dppf)Cl₂ (0.02 mmol, 2 mol%).

  • Seal the flask, and purge with argon or nitrogen for 15 minutes.

  • Add 1,4-dioxane (10 mL) and water (2 mL) via syringe.

  • Heat the mixture to 90 °C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.[3]

  • After completion, cool the mixture to room temperature and add water (20 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent in vacuo and purify the residue by flash chromatography.

Suzuki Coupling using Palladium on Carbon (Pd/C)

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • 10% Pd/C (10 mol%)

  • Potassium phosphate (K₃PO₄) (3 equivalents)

  • Ethanol

  • Water

  • Nitrogen gas

Procedure:

  • To a round-bottom flask, add this compound (1 mmol), the arylboronic acid (1.5 mmol), and potassium phosphate (3 mmol).

  • Add 10% Pd/C (0.1 mmol, 10 mol%).

  • Add ethanol (10 mL) and water (5 mL).

  • Heat the reaction mixture to 70 °C under a nitrogen atmosphere and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and filter through a pad of Celite to remove the catalyst. Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the product by column chromatography.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki coupling of this compound.

Suzuki_Coupling_Workflow General Workflow for Suzuki Coupling start Start: Combine Reactants (this compound, Arylboronic acid, Base) add_catalyst Add Palladium Catalyst start->add_catalyst inert_atmosphere Establish Inert Atmosphere (Argon or Nitrogen) add_catalyst->inert_atmosphere add_solvent Add Solvent System inert_atmosphere->add_solvent heating Heat and Stir (Monitor Reaction) add_solvent->heating workup Aqueous Workup (Extraction and Washing) heating->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: Generalized experimental workflow for the Suzuki coupling reaction.

References

A Comparative Guide to the Thermal Stability of 2-Iodo-6-nitrobenzoic Acid and Its Isomeric Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the thermal stability of nitrobenzoic acid isomers, which serve as a baseline for understanding the potential thermal characteristics of 2-Iodo-6-nitrobenzoic acid and its derivatives. Due to a lack of publicly available experimental data on the thermal decomposition of this compound, this document focuses on the well-characterized thermal behavior of o-, m-, and p-nitrobenzoic acid. The inclusion of an iodine atom at the 2-position is expected to influence the thermal stability, and the data presented herein for the parent isomers offers a crucial reference for such evaluations.

The primary techniques for assessing thermal stability are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). DSC measures the heat flow associated with thermal transitions in a material as a function of temperature, while TGA measures changes in mass with temperature. Together, these methods provide a comprehensive profile of a compound's thermal properties, including its decomposition temperature and the energetics of decomposition.

Comparative Thermal Stability Data

The following table summarizes the thermal decomposition data for the isomers of nitrobenzoic acid, providing key parameters obtained from DSC and TGA analyses.

CompoundOnset Decomposition Temperature (T₀) (°C)Peak Decomposition Temperature (Tₚ) (°C)Heat of Decomposition (ΔHₓ) (J/g)
o-Nitrobenzoic Acid (ONBA)~196Not specified335.61 - 542.27[1]
m-Nitrobenzoic Acid (MNBA)~181181[1]458.62[1]
p-Nitrobenzoic Acid (PNBA)~205205[1]542.27 - 1003.98[1]

Note: The exact values for onset and peak decomposition temperatures can vary depending on the experimental conditions, such as the heating rate.

DSC analysis shows that all three nitrobenzoic acid isomers exhibit a single exothermic decomposition stage at temperatures ranging from 250-400 °C.[1] The order of initial exothermic temperature is ONBA < MNBA < PNBA.[1] Thermogravimetric analysis indicates significant weight loss for these compounds between 125-200 °C, which is attributed to the breaking of chemical bonds and the detachment of the nitro group during pyrolysis.[1] The thermal stability at elevated temperatures follows the order: PNBA < ONBA < MNBA.[2][3]

Experimental Protocols

Detailed methodologies for performing DSC and TGA are crucial for obtaining reproducible and reliable data. The following are generalized protocols for the analysis of solid organic compounds.

Differential Scanning Calorimetry (DSC) Protocol

  • Sample Preparation:

    • Accurately weigh 2-10 mg of the dried sample into a Tzero hermetic aluminum pan.

    • It is recommended to place the sample directly into the pan to avoid material loss during transfer.

    • Place the corresponding lid on the pan, ensuring the indentation faces down.

    • Seal the pan by placing it in the sample press and pulling the handle down firmly.

    • Prepare an empty, sealed pan to be used as a reference.

  • Instrument Setup:

    • Turn on the DSC instrument and the associated cooling system.

    • Open the instrument control software.

    • Turn on the nitrogen gas supply, ensuring a purge flow rate of 50 ml/min.

  • Measurement:

    • Place the sealed sample pan and the reference pan into the appropriate slots in the sample tray.

    • In the software, define the experimental method, including the starting temperature, ending temperature, and heating rate (e.g., 10 °C/min).

    • Enter the sample weight and a unique file name for the data.

    • Start the experiment.

  • Data Analysis:

    • Once the run is complete, open the data file.

    • Analyze the thermal transitions, such as melting point and decomposition exotherms.

    • Determine the onset temperature, peak temperature, and the enthalpy of transitions by integrating the area under the respective peaks.

Thermogravimetric Analysis (TGA) Protocol

  • Sample Preparation:

    • Ensure the sample is dry and homogeneous.

    • Accurately weigh 5-10 mg of the sample into a tared TGA crucible (typically alumina).

  • Instrument Setup:

    • Turn on the TGA instrument and the controlling computer.

    • Start the control software.

    • Place the crucible containing the sample onto the TGA balance.

  • Measurement:

    • In the software, set up the temperature program, including the initial temperature, final temperature, and heating rate (e.g., 10 °C/min).

    • Select the appropriate atmosphere (e.g., inert nitrogen or oxidative air) and set the flow rate (e.g., 20 ml/min).

    • Start the measurement. The instrument will record the sample's mass as a function of temperature.

  • Data Analysis:

    • After the experiment, analyze the resulting TGA curve (mass vs. temperature).

    • Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.

    • The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum rates of mass loss.

Workflow for Thermal Stability Assessment

The following diagram illustrates a logical workflow for assessing the thermal stability of a new chemical entity, such as this compound or its derivatives.

Thermal_Stability_Workflow cluster_prep Sample Preparation cluster_data Data Interpretation & Reporting Sample_Characterization Sample Characterization (Purity, Moisture Content) Drying Drying of Sample Sample_Characterization->Drying Weighing Accurate Weighing Drying->Weighing DSC_Analysis Differential Scanning Calorimetry (DSC) Weighing->DSC_Analysis TGA_Analysis Thermogravimetric Analysis (TGA) Weighing->TGA_Analysis Data_Processing Data Processing (Onset T, Peak T, ΔH) DSC_Analysis->Data_Processing TGA_Analysis->Data_Processing Comparative_Analysis Comparative Analysis with Analogs Data_Processing->Comparative_Analysis Report Final Report Generation Comparative_Analysis->Report

Caption: Workflow for assessing the thermal stability of a chemical compound.

References

A Comparative Guide to Analytical Methods for Confirming the Structure of 2-Iodo-6-nitrobenzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical techniques for the structural confirmation of 2-Iodo-6-nitrobenzoic acid and its reaction products. The following sections detail the experimental protocols for each method, present comparative data with analogous compounds, and illustrate the logical workflow for structural elucidation.

Structural Elucidation Workflow

The confirmation of a chemical structure, such as that of this compound, is a stepwise process. Initially, spectroscopic methods are employed to determine the molecular formula and identify functional groups. Subsequently, more detailed techniques provide information about the connectivity and spatial arrangement of atoms. The definitive structure is often confirmed by single-crystal X-ray diffraction if a suitable crystal can be obtained.

Structural_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_preliminary Preliminary Analysis cluster_detailed Detailed Structural Analysis cluster_definitive Definitive Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification FTIR FTIR Spectroscopy Purification->FTIR Functional Group Identification MS Mass Spectrometry Purification->MS Molecular Weight & Formula Determination NMR NMR Spectroscopy (¹H, ¹³C, 2D) FTIR->NMR Confirm Functional Groups MS->NMR Confirm Molecular Formula Xray Single-Crystal X-ray Diffraction NMR->Xray Propose Structure for Crystallization Final_Structure Confirmed Structure Xray->Final_Structure

Caption: Workflow for the structural confirmation of this compound.

Comparison of Key Analytical Methods

The following table summarizes the primary analytical techniques used for the structural elucidation of this compound, highlighting the information each method provides.

Analytical Method Information Provided Sample Requirements Key Advantages Limitations
¹H & ¹³C NMR Spectroscopy Precise chemical environment of hydrogen and carbon atoms, connectivity through spin-spin coupling.5-25 mg dissolved in a deuterated solvent.Provides detailed information on the molecular skeleton and substituent positions.Can be complex to interpret for molecules with overlapping signals.
Mass Spectrometry (MS) Molecular weight and elemental composition (High-Resolution MS), structural information from fragmentation patterns.Micrograms to nanograms of sample.High sensitivity, provides molecular formula.Isomers may not be distinguishable without tandem MS.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups (e.g., -COOH, -NO₂, C-I).Solid (as a mull or pellet) or in solution.Fast, non-destructive, and provides a "fingerprint" of the molecule.Does not provide information on the overall molecular structure.
Single-Crystal X-ray Diffraction Unambiguous 3D structure, bond lengths, bond angles, and crystal packing.A single, well-ordered crystal (typically 0.1-0.3 mm).Provides the definitive absolute structure.Growing suitable crystals can be challenging.

Experimental Protocols

NMR Spectroscopy (¹H and ¹³C)

Objective: To determine the number and connectivity of hydrogen and carbon atoms in the molecule.

Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

  • Instrumentation: The spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Set the spectral width to cover the expected range for aromatic and carboxylic acid protons (typically 0-15 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to cover the expected range for aromatic and carbonyl carbons (typically 0-200 ppm).

    • A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the peaks. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI) is used. High-resolution mass spectrometry (HRMS) is preferred for accurate mass determination.

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • For ESI, the sample is infused directly or via liquid chromatography.

    • For EI, the sample is vaporized and bombarded with electrons.

    • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

  • Data Analysis: Identify the molecular ion peak (M⁺ or [M-H]⁻) to confirm the molecular weight. Analyze the fragmentation pattern to deduce the structure of different parts of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Protocol:

  • Sample Preparation (Solid):

    • KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: An FTIR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Single-Crystal X-ray Diffraction

Objective: To obtain the definitive three-dimensional structure of the molecule.

Protocol:

  • Crystal Growth: Grow single crystals of the compound by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion.

  • Crystal Mounting: Select a suitable, defect-free crystal (0.1-0.3 mm in all dimensions) and mount it on a goniometer head.

  • Instrumentation: A single-crystal X-ray diffractometer.

  • Data Collection:

    • Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.

    • Irradiate the crystal with a monochromatic X-ray beam.

    • Rotate the crystal and collect the diffraction data over a wide range of angles.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

    • Refine the structural model against the experimental data to obtain the final, accurate structure.

Comparative Spectral Data

The following tables present the expected spectral data for this compound based on the known data for structurally similar compounds.

¹H and ¹³C NMR Spectral Data

Predicted values for this compound are based on additive effects of substituents on a benzene ring. Observed values are from literature for comparator compounds.

Table 1: ¹H NMR Chemical Shifts (ppm) in DMSO-d₆

Compound Aromatic Protons -COOH Proton
This compound (Predicted) 7.5 - 8.2 (multiplets)~13
2-Iodobenzoic acid 7.2 - 8.0 (multiplets)~13
2-Nitrobenzoic acid [1]7.7 - 8.2 (multiplets)~13

Table 2: ¹³C NMR Chemical Shifts (ppm) in DMSO-d₆

Compound C-COOH C-I C-NO₂ Aromatic CH -COOH
This compound (Predicted) ~130~95~150125-140~167
2-Iodobenzoic acid 134.894.6-128.3, 130.9, 132.7, 142.1168.0
2-Nitrobenzoic acid [1]130.0-147.5124.3, 130.5, 132.9, 134.1166.1
Mass Spectrometry Data

Table 3: Expected Mass Spectrometry Data for this compound

Parameter Expected Value Notes
Molecular Formula C₇H₄INO₄
Molecular Weight 292.92 g/mol
[M-H]⁻ (ESI Negative) m/z 291.9Loss of a proton from the carboxylic acid.
[M]⁺ (EI) m/z 293Molecular ion peak.
Key Fragments (EI) m/z 276 ([M-OH]⁺)Loss of hydroxyl radical.
m/z 248 ([M-NO₂]⁺)Loss of nitro group.
m/z 166 ([M-I]⁺)Loss of iodine radical.
m/z 121 ([C₆H₄COOH]⁺)Loss of I and NO₂.
FTIR Spectral Data

Table 4: Characteristic FTIR Absorption Bands (cm⁻¹)

Functional Group Vibrational Mode Expected Range for this compound Observed in 2-Nitrobenzoic acid [2]Observed in 2-Iodobenzoic acid [3]
O-H (Carboxylic acid) Stretching2500-3300 (broad)2500-3300 (broad)2500-3300 (broad)
C=O (Carboxylic acid) Stretching1680-1710~1700~1680
N=O (Nitro group) Asymmetric Stretching1520-1560~1530-
N=O (Nitro group) Symmetric Stretching1340-1380~1350-
C=C (Aromatic) Stretching1450-16001450-16001450-1600
C-I Stretching500-600-~550

Logical Relationships in Structural Analysis

The different analytical methods provide complementary information that, when combined, leads to the unambiguous determination of the molecular structure.

Logical_Relationships cluster_info Information Derived MS Mass Spectrometry Molecular Weight Fragmentation Pattern MolecularFormula Molecular Formula MS->MolecularFormula Connectivity Atom Connectivity MS->Connectivity deduced from fragments FTIR FTIR Spectroscopy Functional Groups FunctionalGroups Functional Groups FTIR->FunctionalGroups NMR NMR Spectroscopy ¹H Chemical Shifts ¹³C Chemical Shifts Connectivity (COSY, HMBC) NMR->FunctionalGroups NMR->Connectivity Stereochemistry Stereochemistry/ 3D Arrangement NMR->Stereochemistry Xray X-ray Crystallography 3D Structure Bond Lengths & Angles FinalStructure Final Structure Xray->FinalStructure MolecularFormula->Connectivity FunctionalGroups->Connectivity Connectivity->Stereochemistry Stereochemistry->FinalStructure

Caption: Logical relationships between analytical methods and derived structural information.

By systematically applying these analytical techniques and comparing the obtained data with that of known compounds, researchers can confidently confirm the structure of this compound and its derivatives, which is a critical step in chemical synthesis and drug development.

References

A Comparative Guide to HPLC and GC Methods for Purity Assessment of 2-Iodo-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the purity assessment of 2-Iodo-6-nitrobenzoic acid, a key building block in various synthetic pathways. We present detailed experimental protocols, a quantitative comparison of the methods, and visual workflows to aid in method selection and implementation.

Introduction to Analytical Approaches

The choice between HPLC and GC for purity analysis depends on the physicochemical properties of the analyte, such as volatility, thermal stability, and polarity. This compound is a polar, aromatic carboxylic acid with a relatively high molecular weight. While HPLC is well-suited for such non-volatile and polar compounds, GC analysis typically requires a derivatization step to convert the analyte into a more volatile and thermally stable form.

Reversed-phase HPLC (RP-HPLC) with UV detection is a common and robust technique for the analysis of benzoic acid and its derivatives.[1] The presence of a chromophore in this compound makes UV detection a suitable choice.

Gas chromatography is a powerful technique for separating and analyzing volatile compounds.[2] For non-volatile or thermally sensitive compounds like this compound, derivatization is often necessary to improve its chromatographic behavior and prevent decomposition in the hot injector and column.[3] The presence of both a halogen (iodo) and a nitro group makes the compound amenable to sensitive detection by an Electron Capture Detector (ECD) or a Nitrogen-Phosphorus Detector (NPD).[2][4]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This proposed HPLC method is based on established protocols for similar halogenated and nitrated benzoic acid derivatives.[5]

1. Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Dissolve in a 25 mL volumetric flask with a diluent (e.g., Acetonitrile:Water 50:50 v/v) to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the diluent.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Instrument: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 70% B

    • 20-25 min: 70% B

    • 25.1-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm (based on the UV absorbance of substituted benzoic acids).

  • Injection Volume: 10 µL.

3. Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Impurities can be quantified against a reference standard if available.

Gas Chromatography (GC) Method with Derivatization

Due to the low volatility and potential thermal instability of the carboxylic acid group, a derivatization step to form a methyl ester is proposed.

1. Sample Preparation (Derivatization):

  • Accurately weigh approximately 10 mg of the this compound sample into a reaction vial.

  • Add 1 mL of a derivatizing agent (e.g., 14% Boron trifluoride in methanol).

  • Seal the vial and heat at 60 °C for 30 minutes to form the methyl 2-iodo-6-nitrobenzoate.

  • Cool the vial to room temperature.

  • Add 1 mL of hexane and 1 mL of water, and vortex for 1 minute.

  • Allow the layers to separate and carefully transfer the upper hexane layer containing the esterified analyte to a clean vial for GC analysis.

2. Chromatographic Conditions:

  • Instrument: Gas chromatograph with an Electron Capture Detector (ECD) or Nitrogen-Phosphorus Detector (NPD).

  • Column: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Detector Temperature: 300 °C.

  • Injection Volume: 1 µL (split or splitless injection).

3. Data Analysis:

  • Similar to the HPLC method, purity is assessed by calculating the area percentage of the derivatized main peak.

Method Comparison

FeatureHPLC MethodGC Method
Principle Partition chromatography in a liquid mobile phasePartition chromatography in a gaseous mobile phase
Sample Preparation Simple dissolution and dilutionRequires a chemical derivatization step (esterification)
Analysis Time Typically 20-30 minutes per sampleTypically 20-30 minutes per sample (excluding derivatization time)
Specificity High, good for resolving polar impuritiesHigh, especially with a selective detector
Sensitivity (LOD/LOQ) Good, can be in the µg/mL rangePotentially higher with ECD/NPD for halogenated/nitro compounds
Precision High, with RSDs typically <2%High, but can be affected by the reproducibility of the derivatization
Robustness Generally highCan be less robust due to the extra derivatization step
Potential Issues Co-elution of impurities, mobile phase stabilityIncomplete derivatization, thermal degradation of the analyte

Visualizing the Analytical Workflow and Method Comparison

Analytical Workflow for Purity Assessment

Analytical_Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis Sample_Reception Sample Reception Sample_Preparation Sample Preparation (Dissolution/Derivatization) Sample_Reception->Sample_Preparation Standard_Preparation Standard Preparation Instrumental_Analysis Instrumental Analysis (HPLC or GC) Standard_Preparation->Instrumental_Analysis Sample_Preparation->Instrumental_Analysis Data_Processing Data Processing (Peak Integration) Instrumental_Analysis->Data_Processing Purity_Calculation Purity Calculation (% Area) Data_Processing->Purity_Calculation Final_Report Final Report Purity_Calculation->Final_Report

Caption: General workflow for the purity assessment of this compound.

Comparison of HPLC and GC for Purity Analysis

HPLC_vs_GC_Comparison cluster_hplc HPLC cluster_gc GC HPLC_Analyte Direct analysis of This compound HPLC_Pros Pros: - No derivatization - Robust - Good for polar compounds HPLC_Analyte->HPLC_Pros HPLC_Cons Cons: - Potentially lower sensitivity than GC-ECD/NPD HPLC_Analyte->HPLC_Cons HPLC_Prep Simple Dilution HPLC_Prep->HPLC_Analyte GC_Analyte Analysis of derivatized analyte (e.g., methyl ester) GC_Pros Pros: - High sensitivity with selective detectors (ECD/NPD) - High resolution GC_Analyte->GC_Pros GC_Cons Cons: - Derivatization adds complexity - Potential for analyte degradation GC_Analyte->GC_Cons GC_Prep Derivatization Required GC_Prep->GC_Analyte Analyte 2-Iodo-6-nitrobenzoic Acid Sample Analyte->HPLC_Prep HPLC Path Analyte->GC_Prep GC Path

Caption: Key comparison points between HPLC and GC for this compound analysis.

Conclusion

Both HPLC and GC are viable techniques for the purity assessment of this compound.

  • HPLC is the more direct and straightforward method , requiring minimal sample preparation and offering high robustness. It is well-suited for routine quality control where simplicity and reliability are key.

  • GC, while requiring a derivatization step, can offer superior sensitivity , particularly when trace-level impurities need to be detected and quantified, thanks to the availability of highly selective detectors like ECD and NPD.

The choice of method should be guided by the specific requirements of the analysis, including the expected impurity profile, the need for high sensitivity, and the desired sample throughput. For general purity assessment, HPLC is recommended as the primary technique due to its simplicity. If trace analysis of specific halogenated or nitro-containing impurities is required, a GC method should be considered. Method validation according to ICH guidelines is essential for either chosen technique to ensure reliable and accurate results.

References

a comparative study of the acidity of ortho-halogenated nitrobenzoic acids

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the acidity of ortho-halogenated nitrobenzoic acids, supported by experimental data and detailed methodologies.

The acidity of substituted benzoic acids is a fundamental parameter in drug design and development, influencing properties such as solubility, absorption, and interaction with biological targets. The presence of substituents on the aromatic ring, particularly in the ortho position, can significantly alter the dissociation constant (pKa) of the carboxylic acid group. This guide provides a comparative study of the acidity of ortho-halogenated nitrobenzoic acids, presenting experimental data, outlining determinative protocols, and visualizing key concepts.

Comparative Acidity: A Quantitative Overview

The acidity of ortho-halogenated nitrobenzoic acids is influenced by a combination of electronic and steric effects. The electron-withdrawing nature of both the halogen and the nitro group generally increases acidity compared to benzoic acid (pKa ≈ 4.20). However, the interplay of the "ortho effect," inductive effects, and resonance effects leads to a nuanced trend in acidity.

The following table summarizes the experimental and predicted pKa values for a series of ortho-halogenated nitrobenzoic acids in water at 25°C, providing a basis for a comparative assessment.

CompoundHalogenNitro PositionpKaReference/Note
Benzoic Acid--4.20Standard Value
2-Nitrobenzoic Acid-22.16
2-Fluorobenzoic AcidF-3.27
2-Chlorobenzoic AcidCl-2.94
2-Bromobenzoic AcidBr-2.85
2-Iodobenzoic AcidI-2.86
2-Chloro-3-nitrobenzoic AcidCl32.02[1]
2-Chloro-4-nitrobenzoic AcidCl41.96[2][3]
2-Bromo-4-nitrobenzoic AcidBr4~1.98Predicted Value[4]
2-Fluoro-4-nitrobenzoic AcidF4~2.37Predicted Value[5]

Key Observations:

  • Enhanced Acidity: All the listed ortho-halogenated nitrobenzoic acids are significantly more acidic (have lower pKa values) than benzoic acid.

  • Ortho Effect: The presence of a substituent in the ortho position, regardless of its electronic nature, generally increases the acidity of benzoic acid. This is attributed to steric hindrance that forces the carboxyl group out of the plane of the benzene ring, which in turn inhibits resonance stabilization of the undissociated acid, making proton donation more favorable.

  • Combined Electron-Withdrawing Effects: The presence of both a halogen and a nitro group, both being electron-withdrawing, further enhances the acidity. These groups stabilize the resulting carboxylate anion through their inductive effects.

Factors Influencing Acidity

The acidity of these compounds is a result of a complex interplay of several factors. The following diagram illustrates the logical relationship between these contributing effects.

G Factors Influencing Acidity of Ortho-Halogenated Nitrobenzoic Acids Acidity Acidity (pKa) Ortho_Effect Ortho Effect Acidity->Ortho_Effect Electronic_Effects Electronic Effects Acidity->Electronic_Effects Steric_Hindrance Steric Hindrance Ortho_Effect->Steric_Hindrance Inductive_Effect Inductive Effect (-I) Electronic_Effects->Inductive_Effect Resonance_Effect Resonance Effect (-M) Electronic_Effects->Resonance_Effect Resonance_Inhibition Inhibition of Resonance Steric_Hindrance->Resonance_Inhibition Halogen Halogen Substituent Inductive_Effect->Halogen Nitro Nitro Group (-NO2) Inductive_Effect->Nitro Resonance_Effect->Nitro G Experimental Workflow for pKa Determination by Potentiometric Titration A Prepare Acid Solution (e.g., 0.01 M) D Titrate Acid with Base A->D B Prepare Standardized Base (e.g., 0.1 M NaOH) B->D C Calibrate pH Meter C->D E Record pH vs. Volume of Titrant D->E F Plot Titration Curve (pH vs. Volume) E->F G Determine Equivalence Point F->G H Determine Half-Equivalence Point G->H I pKa = pH at Half-Equivalence Point H->I

References

Unlocking the Therapeutic Potential of 2-Iodo-6-nitrobenzoic Acid Derivatives: A Comparative Screening Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. The scaffold of 2-Iodo-6-nitrobenzoic acid presents a promising starting point for the synthesis of a diverse array of compounds with potential biological activities. The presence of the nitro group, a known pharmacophore and sometimes toxicophore, combined with the reactive iodide, opens avenues for extensive chemical modifications to explore anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comparative framework for screening the biological activity of novel compounds synthesized from this versatile precursor, complete with detailed experimental protocols and data presentation formats.

The inherent reactivity of the iodide and the electronic properties conferred by the nitro group make this compound a valuable building block in medicinal chemistry. The iodide is amenable to various cross-coupling reactions, such as Suzuki, Sonogashira, and Ullmann condensations, allowing for the introduction of a wide range of substituents and the creation of diverse chemical libraries. The nitro group, a strong electron-withdrawing group, can influence the overall electronic and steric properties of the resulting molecules, which in turn can modulate their interaction with biological targets. Nitroaromatic compounds have a well-documented history of diverse biological activities, including roles as anticancer, antibacterial, and anti-inflammatory agents[1][2].

This guide outlines a systematic approach to screening novel derivatives of this compound for these three key biological activities.

Comparative Analysis of Biological Activity

To facilitate a clear comparison of the biological activities of newly synthesized compounds, all quantitative data should be summarized in structured tables. Below are template tables for anticancer, antimicrobial, and anti-inflammatory screening data. For illustrative purposes, data for some known bioactive benzoic acid derivatives are included as a reference for comparison.

Table 1: Anticancer Activity of Benzoic Acid Derivatives

Compound IDTest CompoundCell LineIC₅₀ (µM) [a]Reference CompoundIC₅₀ (µM)
Hypothetical-001 [Insert structure/name of novel compound]MCF-7 (Breast)[Insert data]Doxorubicin[Insert data]
Hypothetical-002 [Insert structure/name of novel compound]A549 (Lung)[Insert data]Cisplatin[Insert data]
Hypothetical-003 [Insert structure/name of novel compound]HCT116 (Colon)[Insert data]5-Fluorouracil[Insert data]
Reference-001 Copper(II) complex of 4-chloro-3-nitrobenzoic acidHepG2 (Liver)~10 µM[3]Cisplatin[Insert data]

[a] IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Antimicrobial Activity of Benzoic Acid Derivatives

Compound IDTest CompoundBacterial StrainMIC (µg/mL) [b]Fungal StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Hypothetical-004 [Insert structure/name of novel compound]S. aureus[Insert data]C. albicans[Insert data]Ciprofloxacin[Insert data]
Hypothetical-005 [Insert structure/name of novel compound]E. coli[Insert data]A. niger[Insert data]Fluconazole[Insert data]
Reference-002 2-chlorobenzoic acid derivative (Schiff's base)E. coliComparable to Norfloxacin[4]--Norfloxacin[Insert data]

[b] MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Table 3: Anti-inflammatory Activity of Benzoic Acid Derivatives

Compound IDTest CompoundAssayInhibition (%) at Test ConcentrationIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Hypothetical-006 [Insert structure/name of novel compound]COX-2 Inhibition[Insert data][Insert data]Celecoxib[Insert data]
Hypothetical-007 [Insert structure/name of novel compound]Nitric Oxide (NO) Inhibition in Macrophages[Insert data][Insert data]Indomethacin[Insert data]
Reference-003 Amide derivative of aryl acetic acidCarrageenan-induced rat paw edema44.1-80.1% at 0.01 mmol/kg-Indomethacin-

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental results. The following are standard protocols for screening anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the novel compounds (typically in a range from 0.1 to 100 µM) and a reference drug (e.g., Doxorubicin). Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the novel compounds.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium.

  • Serial Dilution: Perform a two-fold serial dilution of the novel compounds and reference antibiotics (e.g., Ciprofloxacin, Fluconazole) in a 96-well microtiter plate.

  • Inoculation: Add the prepared inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activity Screening: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the novel compounds and a reference drug (e.g., Indomethacin) for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent system.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition and determine the IC₅₀ value.

Visualizing Workflows and Pathways

To clearly illustrate the experimental processes and potential mechanisms of action, diagrams are generated using the DOT language.

Experimental_Workflow_Anticancer cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (Novel & Reference) treatment Compound Treatment (24-72h) compound_prep->treatment cell_seeding->treatment mtt_addition MTT Addition (4h) treatment->mtt_addition solubilization Formazan Solubilization (DMSO) mtt_addition->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability det_ic50 Determine IC50 calc_viability->det_ic50 Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Broth Microdilution cluster_analysis Analysis inoculum_prep Inoculum Preparation (Bacteria/Fungi) inoculation Inoculation of Plates inoculum_prep->inoculation compound_dilution Compound Serial Dilution compound_dilution->inoculation incubation Incubation (18-48h) inoculation->incubation visual_inspection Visual Inspection for Growth incubation->visual_inspection mic_determination MIC Determination visual_inspection->mic_determination Anti_Inflammatory_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Pathway MyD88->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) (Pro-inflammatory) iNOS->NO Novel_Compound Novel Compound Novel_Compound->NFkB Inhibition

References

A Comparative Guide to Halogenated Precursors in Cross-Coupling Reactions: A Cost-Benefit Analysis of 2-Iodo-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of starting materials is a cornerstone of efficient and cost-effective chemical synthesis. In the realm of palladium-catalyzed cross-coupling reactions, which are pivotal in the synthesis of pharmaceuticals and complex organic molecules, the choice of the aryl halide precursor significantly impacts reaction efficiency, cost, and overall yield. This guide provides a comprehensive cost-benefit analysis of 2-Iodo-6-nitrobenzoic acid in comparison to its halogenated counterparts, 2-Bromo-6-nitrobenzoic acid and 2-Chloro-6-nitrobenzoic acid, with a focus on their application in Suzuki-Miyaura coupling reactions.

Executive Summary

The choice between 2-iodo-, 2-bromo-, and 2-chloro-6-nitrobenzoic acid for cross-coupling reactions presents a classic trade-off between reactivity and cost. This compound, with its superior reactivity, allows for milder reaction conditions and potentially higher yields, but at a significantly higher procurement cost. Conversely, 2-Chloro-6-nitrobenzoic acid is the most cost-effective option, but its lower reactivity often necessitates more forcing conditions, higher catalyst loadings, and may lead to lower yields. 2-Bromo-6-nitrobenzoic acid often represents a practical compromise, offering a balance of good reactivity and moderate cost. The optimal choice will ultimately depend on the specific requirements of the synthesis, including the scale of the reaction, the value of the final product, and the sensitivity of the substrates to harsh reaction conditions.

Cost and Reactivity Comparison

A direct comparison of the market price for the three precursors reveals a clear trend in cost. The chloro-derivative is the most economical, followed by the bromo-derivative, with the iodo-derivative being the most expensive. This price disparity is a critical factor in the cost-benefit analysis, especially for large-scale syntheses.

PrecursorMolecular FormulaMolecular WeightPurityIndicative Price (per gram)
2-Chloro-6-nitrobenzoic acidC₇H₄ClNO₄201.56 g/mol >98%€5 - €10[1]
2-Bromo-6-nitrobenzoic acidC₇H₄BrNO₄246.02 g/mol >98%€15 - €30
This compoundC₇H₄INO₄293.02 g/mol >98%> €100 (estimated)

Disclaimer: Prices are indicative and can vary significantly between suppliers and based on quantity.

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl . This is primarily attributed to the bond dissociation energies of the carbon-halogen bond (C-I < C-Br < C-Cl), which directly impacts the ease of the oxidative addition step in the catalytic cycle.[2][3] While oxidative addition is a critical step, other factors can also influence the overall reaction efficiency.[2][4]

Hypothetical Comparative Performance in Suzuki-Miyaura Coupling

To illustrate the practical implications of the differing reactivity, we present a hypothetical comparison of the three precursors in a Suzuki-Miyaura coupling reaction with phenylboronic acid. The expected outcomes are based on established principles of cross-coupling chemistry.

ParameterThis compound2-Bromo-6-nitrobenzoic acid2-Chloro-6-nitrobenzoic acid
Catalyst Loading Low (e.g., 1-2 mol%)Moderate (e.g., 2-5 mol%)High (e.g., >5 mol% or specialized ligands)
Reaction Temperature Lower (e.g., RT - 80 °C)Moderate (e.g., 80 - 110 °C)Higher (e.g., >110 °C)
Reaction Time ShortModerateLong
Typical Yield High to ExcellentGood to HighModerate to Good
Side Reactions MinimalPotential for side reactionsIncreased risk of side reactions

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 2-Halo-6-nitrobenzoic Acid with Phenylboronic Acid:

  • Reaction Setup: To a flame-dried Schlenk flask is added 2-halo-6-nitrobenzoic acid (1.0 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: A degassed solvent mixture (e.g., toluene/water or dioxane/water) is added.

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Reaction: The reaction mixture is heated to the desired temperature (e.g., 80-120 °C) and stirred for the required time, monitoring the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired 2-phenyl-6-nitrobenzoic acid.

Visualizing the Process

To better understand the underlying chemical transformations and the experimental logic, the following diagrams are provided.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Product Product Ar-Pd(II)-R(L2)->Product R-B(OH)2 R-B(OH)2 R-B(OH)2->Ar-Pd(II)-R(L2) Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Base Base Base->Ar-Pd(II)-X(L2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reagents Weigh Reagents: - 2-Halo-6-nitrobenzoic acid - Phenylboronic acid - Palladium Catalyst - Base Setup Combine reagents in Schlenk flask Reagents->Setup Solvent Degas Solvent Solvent->Setup Inert Establish Inert Atmosphere Setup->Inert Heat Heat and Stir Inert->Heat Monitor Monitor Progress (TLC/GC-MS) Heat->Monitor Quench Quench and Extract Monitor->Quench Dry Dry and Concentrate Quench->Dry Purify Column Chromatography Dry->Purify Product Purified Product Purify->Product

Caption: A generalized workflow for the Suzuki-Miyaura coupling experiment.

Conclusion and Recommendations

The selection of a halogenated precursor for cross-coupling reactions is a multi-faceted decision that requires careful consideration of cost, reactivity, and the specific demands of the synthetic route.

  • For early-stage research and development, or for the synthesis of high-value products where yield and purity are paramount, this compound is the preferred choice. Its high reactivity allows for milder conditions, which can be crucial for preserving sensitive functional groups and simplifying purification. The higher cost of the starting material can often be justified by the increased efficiency and reduced downstream processing costs.

  • For large-scale industrial production where cost is a primary driver, 2-Chloro-6-nitrobenzoic acid is the most attractive option. However, significant process optimization will be required to overcome its lower reactivity. This may involve screening for more active and robust catalyst systems, employing higher temperatures and longer reaction times, and potentially accepting a lower yield.

  • 2-Bromo-6-nitrobenzoic acid serves as a versatile and often optimal choice for a wide range of applications. It provides a good balance between reactivity and cost, making it a reliable workhorse for many synthetic chemists.

Ultimately, a thorough cost-benefit analysis, taking into account not only the price of the starting materials but also the cost of the catalyst, solvents, energy, and purification, will guide the most prudent decision for each specific synthetic challenge.

References

Safety Operating Guide

Personal protective equipment for handling 2-Iodo-6-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 2-Iodo-6-nitrobenzoic Acid

Disclaimer: An exact Safety Data Sheet (SDS) for this compound was not located. The following guidance is synthesized from safety data for structurally similar compounds, including various isomers of iodo-nitrobenzoic acid and nitrobenzoic acid. Researchers should treat this compound as potentially hazardous and handle it with the utmost care, assuming it shares hazards with these related chemicals.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals. It outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.

Summary of Physical and Chemical Properties of Related Compounds

The following table summarizes key quantitative data for compounds structurally related to this compound. This information is provided for context and to inform handling procedures, such as appropriate storage conditions.

Property2-Iodo-5-nitrobenzoic acid2-Iodo-4-nitrobenzoic acid2-Nitrobenzoic acid
Molecular Formula C₇H₄INO₄[1]C₇H₄INO₄[2]C₇H₄NO₄
Molecular Weight 293.02 g/mol [1]293.02 g/mol [2]Not specified
Melting Point Not specifiedNot specified164 - 168 °C[3]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to prevent exposure. The following equipment should be worn at all times when handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should also be used.[4][5]Protects against dust, splashes, and vapors, preventing serious eye irritation or damage.[6]
Skin Protection Chemical-impermeable gloves (materials to be determined by a specific risk assessment, but nitrile or butyl rubber are often suitable).[4] Fire/flame resistant and impervious lab coat or clothing.[4]Prevents skin contact, which may cause irritation.[6] Contaminated clothing should be removed immediately.[4]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded, if irritation is experienced, or when dusts are generated.[7] For high concentrations, a full-face positive-pressure supplied-air respirator may be necessary.[5]Protects against inhalation of dust or vapors, which may cause respiratory irritation.[6]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for safety and environmental protection.

Experimental Protocol: Step-by-Step Handling Procedure
  • Preparation and Engineering Controls:

    • Conduct all work in a well-ventilated area, preferably within a certified chemical fume hood.[4][7]

    • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7][8]

    • Remove all sources of ignition and use non-sparking tools, as fine dust can pose an explosion risk.[4]

  • Handling the Chemical:

    • Avoid the formation of dust and aerosols.[4][7]

    • Do not breathe dust, fumes, or vapors.

    • Avoid all personal contact with the substance, including skin and eye contact.[4][9]

    • Wash hands thoroughly after handling, and before breaks.[4][6]

    • Do not eat, drink, or smoke in the handling area.[5]

  • Storage:

    • Store in a tightly closed, properly labeled container.[4][7]

    • Keep in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[4][7]

    • Store locked up and out of reach of children.[5][8]

Accidental Release and First Aid Measures
  • Spill Response:

    • Evacuate personnel to a safe area, keeping people upwind of the spill.[4]

    • Wear full PPE, including respiratory protection, before attempting cleanup.[4][6]

    • For dry spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, closed container for disposal.[7][9]

    • Prevent the chemical from entering drains or waterways.[4][5]

    • Wash the spill area thoroughly after material collection.[9]

  • First Aid:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4][5][6]

    • Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. If skin irritation persists, consult a physician.[4][5][6]

    • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention.[4][6]

    • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[4][5]

Disposal Plan
  • All chemical waste must be disposed of in accordance with local, regional, and national regulations.[10]

  • Dispose of contents and containers at an approved waste disposal plant.[8] Do not discharge into sewer systems or the environment.[4]

  • The material may be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[4]

Safety Workflow Diagram

The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal.

G cluster_prep 1. Pre-Operational Checks cluster_handling 2. Handling & Storage cluster_post 3. Post-Operational Procedures cluster_emergency 4. Emergency Response prep_area Verify Fume Hood Operation & Area Ventilation check_ppe Inspect & Don Full PPE (Goggles, Gloves, Lab Coat) prep_area->check_ppe locate_safety Locate Eyewash Station & Safety Shower check_ppe->locate_safety handle Handle Chemical Inside Fume Hood (Avoid Dust/Aerosol Formation) locate_safety->handle storage Store in Tightly Closed Container (Cool, Dry, Ventilated Area) handle->storage decontaminate Decontaminate Work Area & Equipment storage->decontaminate dispose_waste Dispose of Waste in Designated Hazardous Waste Container decontaminate->dispose_waste remove_ppe Remove PPE in Correct Order dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands spill Spill Occurs evacuate Evacuate & Alert Others spill->evacuate cleanup Follow Spill Cleanup Protocol spill->cleanup exposure Personal Exposure first_aid Administer First Aid exposure->first_aid medical Seek Immediate Medical Attention exposure->medical

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.